3-Bromo-5-nitroaniline
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-nitroaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLFQPJKTXGLGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1[N+](=O)[O-])Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40212882 | |
| Record name | ar-Bromo-ar-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63460-07-1 | |
| Record name | ar-Bromo-ar-nitrobenzenamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063460071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ar-Bromo-ar-nitrobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40212882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3-Bromo-5-nitroaniline CAS number and properties
CAS Number: 55215-57-1
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-5-nitroaniline, a key intermediate in the development of novel therapeutics and other specialized chemical products. This document is intended for researchers, chemists, and professionals in the field of drug development and medicinal chemistry.
Core Properties and Data
This compound is an aromatic amine characterized by the presence of both a bromine atom and a nitro group on the benzene (B151609) ring, positioned meta to the amino group. These functional groups impart unique reactivity, making it a valuable building block in organic synthesis.
Physical and Chemical Properties
The key physicochemical properties of this compound are summarized in the table below. All data should be confirmed with in-house analysis.
| Property | Value | Citation(s) |
| CAS Number | 55215-57-1 | [1][2] |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [3] |
| Appearance | Yellow to brown crystalline solid/powder | [1] |
| Boiling Point | 346.6 ± 22.0 °C at 760 mmHg | [3] |
| Density | 1.8 ± 0.1 g/cm³ | [3] |
| Solubility | Very slightly soluble in water (0.37 g/L at 25 °C) | [2] |
| pKa | 1.22 ± 0.10 (Predicted) | [2] |
| Storage Conditions | Room temperature, protect from light, keep in a dark, inert atmosphere | [1] |
Note on Melting Point: A definitive experimental melting point for this compound is not consistently reported in the surveyed literature[3]. However, the related isomer, 2-Bromo-5-nitroaniline (CAS 10403-47-1), has a reported melting point of 138-142 °C[4].
Synthesis and Experimental Protocols
This compound is typically synthesized via the selective reduction of one nitro group of a dinitro precursor. The most common laboratory-scale synthesis starts from 1-bromo-3,5-dinitrobenzene (B94040).
Synthesis of this compound from 1-Bromo-3,5-dinitrobenzene
This protocol describes the selective reduction of 1-bromo-3,5-dinitrobenzene using an aqueous solution of ammonium (B1175870) sulfide (B99878).
Materials:
-
1-Bromo-3,5-dinitrobenzene (1.0 eq.)
-
Ethanol (B145695) (EtOH)
-
20% Aqueous Ammonium Sulfide ((NH₄)₂S) solution (2.2 eq.)
-
Ethyl Acetate (B1210297) (EtOAc)
-
Water (H₂O)
-
Saturated Saline (Brine)
-
Silica (B1680970) Gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (e.g., 3.0 g, 12 mmol) in ethanol (15 mL).[1]
-
Addition of Reducing Agent: At room temperature, add the 20% aqueous ammonium sulfide solution (9.0 mL, 26 mmol) to the ethanolic solution of the starting material.[1]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours.[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with saturated saline, and then concentrate it under reduced pressure to remove the solvent.[1]
-
Purification: Purify the resulting crude product by silica gel column chromatography. Elute with a mixture of ethyl acetate and hexane (1:4 ratio).[1]
-
Product Isolation: Collect the relevant fractions and concentrate them under reduced pressure to yield this compound as an orange solid (Typical yield: 84%).[1]
Characterization (¹H NMR):
-
¹H NMR (300 MHz, CDCl₃): δ 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H).[1]
-
Mass Spectrometry: m/z = 217 (M⁺).[1]
Applications in Research and Drug Development
Aromatic nitro compounds are a cornerstone of medicinal chemistry, serving as key components in a wide array of therapeutic agents.[5] The nitro group can act as both a pharmacophore and a synthetic handle for further molecular elaboration.[6]
Role as a Synthetic Intermediate
This compound is a versatile intermediate primarily used in the synthesis of more complex molecules. Its functional groups allow for a variety of chemical transformations:
-
The amino group can be diazotized and substituted (e.g., via Sandmeyer reaction) to introduce a wide range of other functional groups (e.g., -OH, -CN, -X).
-
The bromo group can participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form carbon-carbon or carbon-heteroatom bonds.
-
The nitro group can be reduced to an amine, providing another site for chemical modification.
This trifunctional nature makes it a valuable precursor for building complex molecular scaffolds. Bromoaniline derivatives, in general, are crucial intermediates in the synthesis of drugs for infectious diseases and cancer.[7]
Precursor to Bioactive Molecules
A significant application of this compound is its role as a precursor to 3-Bromo-5-nitrobenzoic acid . This transformation can be readily achieved via a Sandmeyer reaction, where the amino group of this compound is converted into a carboxylic acid. Derivatives of 3-Bromo-5-nitrobenzoic acid have shown significant promise in pharmaceutical research, particularly in the development of novel treatments for tuberculosis and various cancers.[8] The availability and reactivity of this compound are therefore critical for advancing these drug discovery programs.
References
- 1. This compound | 55215-57-1 [chemicalbook.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | CAS#:55215-57-1 | Chemsrc [chemsrc.com]
- 4. 2-Bromo-5-nitroaniline CAS 10403-47-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. mdpi.com [mdpi.com]
- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Role of 3-Bromoaniline in Modern Organic Synthesis [ketonepharma.com]
- 8. nbinno.com [nbinno.com]
3-Bromo-5-nitroaniline synthesis from 1-bromo-3,5-dinitrobenzene.
An In-depth Technical Guide to the Synthesis of 3-Bromo-5-nitroaniline from 1-Bromo-3,5-dinitrobenzene (B94040)
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a valuable building block in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. Its bifunctional nature, possessing both an amino and a nitro group on a brominated benzene (B151609) ring, allows for a wide range of subsequent chemical modifications. This technical guide provides a comprehensive overview of the synthesis of this compound from the starting material 1-bromo-3,5-dinitrobenzene. The primary focus is on the selective reduction of one nitro group, a transformation most commonly achieved via the Zinin reduction. This document details the reaction mechanism, presents a comparative analysis of different synthetic protocols, provides a detailed experimental procedure, and includes visual diagrams of the reaction pathway and experimental workflow.
Reaction Mechanism: The Zinin Reduction
The selective reduction of one nitro group in a polynitro aromatic compound is a classic transformation known as the Zinin reduction. This reaction is typically carried out using sulfide-based reagents, such as ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) or sodium sulfide (Na₂S), in an alcoholic or aqueous solvent. The generally accepted mechanism, while not fully elucidated, is believed to proceed through a series of reduction steps. The sulfide ion acts as the reducing agent, and the reaction likely involves the formation of nitroso and hydroxylamine (B1172632) intermediates before yielding the final amine product. The selectivity for the reduction of only one nitro group is a key feature of this reaction, making it a powerful tool in organic synthesis.
Comparative Analysis of Synthetic Protocols
Several methods have been reported for the synthesis of this compound from 1-bromo-3,5-dinitrobenzene. The choice of reducing agent and reaction conditions can significantly impact the yield and purity of the final product. Below is a summary of quantitative data from various reported protocols for easy comparison.
| Reducing Agent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| 20% aq. (NH₄)₂S | Ethanol | Reflux | 2 hours | 84[1] |
| Na₂S·9H₂O, NH₄Cl, NH₃·H₂O | Water | 80 | 20 minutes | 70.5[2] |
| Iron powder | Acetic Acid | 90 | 30 minutes | 80[2] |
Detailed Experimental Protocol: Ammonium Sulfide Method
This section provides a detailed, step-by-step methodology for the synthesis of this compound using ammonium sulfide, which has been reported to provide a high yield.[1]
Materials and Equipment:
-
1-Bromo-3,5-dinitrobenzene
-
20% aqueous ammonium sulfide solution
-
Ethanol
-
Ethyl acetate (B1210297)
-
Saturated saline solution
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3.0 g (12 mmol, 1.0 eq.) of 1-bromo-3,5-dinitrobenzene in 15 mL of ethanol.[1]
-
Addition of Reducing Agent: To the stirred solution at room temperature, add 9.0 mL of a 20% aqueous ammonium sulfide solution (26 mmol, 2.2 eq.).[1]
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[1]
-
Workup: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.[1]
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with a saturated saline solution.[1]
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1]
-
Purification: The crude product is purified by silica gel column chromatography. Elute the column with a mixture of ethyl acetate and hexane (1:4) to obtain the pure this compound.[1]
-
Characterization: The final product is an orange solid. The reported yield is 2.2 g (84%).[1] The product can be characterized by spectroscopic methods such as ¹H NMR and mass spectrometry.[1]
Visualizing the Synthesis
Reaction Pathway
The following diagram illustrates the chemical transformation from 1-bromo-3,5-dinitrobenzene to this compound.
Caption: Chemical synthesis of this compound.
Experimental Workflow
This diagram outlines the key steps in the experimental procedure for the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis.
References
Spectroscopic Analysis of 3-Bromo-5-nitroaniline: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for 3-Bromo-5-nitroaniline (CAS No. 55215-57-1), a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a detailed look at its ¹H NMR, ¹³C NMR, and IR spectral characteristics.
Spectroscopic Data Summary
The structural elucidation of this compound is supported by various spectroscopic techniques. The following tables summarize the key quantitative data obtained from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Infrared (IR) spectroscopy.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.70 | t | 1.9 | 1 | H-4 |
| 7.41 | t | 2.0 | 1 | H-2 |
| 7.08 | t | 2.0 | 1 | H-6 |
| 4.07 | br s | - | 2 | -NH₂ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 149.5 | C-NH₂ |
| 148.8 | C-NO₂ |
| 123.0 | C-Br |
| 121.2 | C-4 |
| 115.5 | C-6 |
| 110.1 | C-2 |
Table 3: IR Spectroscopic Data for this compound
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3400-3300 | N-H stretch (amine) |
| 1620-1590 | N-H bend (amine) |
| 1550-1490 | N-O asymmetric stretch (nitro group) |
| 1360-1290 | N-O symmetric stretch (nitro group) |
| 880-800 | C-H bend (aromatic, out-of-plane) |
| 700-500 | C-Br stretch |
Note: These are typical absorption ranges for the respective functional groups.
Experimental Protocols
The acquisition of high-quality spectroscopic data is contingent on meticulous experimental procedures. The following are detailed methodologies for the key experiments cited.
Proton (¹H) and Carbon-13 (¹³C) NMR Spectroscopy
A sample of this compound (typically 5-10 mg for ¹H NMR and 20-50 mg for ¹³C NMR) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent, commonly chloroform-d (B32938) (CDCl₃), in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) can be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
The NMR spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher for protons. For ¹H NMR, a sufficient number of scans (typically 8-16) are acquired to ensure a good signal-to-noise ratio. For the more dilute and less sensitive ¹³C NMR, a significantly larger number of scans is required. The data is then processed using Fourier transformation, and the chemical shifts, coupling constants, and integrations are determined.
Infrared (IR) Spectroscopy
For solid samples like this compound, the Attenuated Total Reflectance (ATR) technique is a common and convenient method. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Pressure is applied to ensure good contact between the sample and the crystal. The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.
Alternatively, the KBr pellet method can be used. A few milligrams of the sample are ground with anhydrous potassium bromide (KBr) powder and pressed into a thin, transparent pellet. The pellet is then placed in the sample holder of the IR spectrometer for analysis.
Visualization of Spectroscopic Workflow
The logical flow of spectroscopic analysis for a compound like this compound can be visualized as a structured workflow, from sample preparation to final data interpretation and structure confirmation.
Caption: Workflow for Spectroscopic Analysis.
3-Bromo-5-nitroaniline molecular weight and formula
This technical guide provides a concise overview of the fundamental physicochemical properties of 3-Bromo-5-nitroaniline, tailored for researchers, scientists, and professionals in drug development.
Core Physicochemical Data
This compound is an aromatic amine and a nitro compound. Its core quantitative data are summarized in the table below for ease of reference.
| Property | Value | Citations |
| Molecular Formula | C6H5BrN2O2 | [1][2][3] |
| Molecular Weight | 217.02 g/mol | [2][3] |
| Monoisotopic Mass | 215.95344 Da | [1][3] |
| IUPAC Name | This compound | [3] |
| CAS Number | 55215-57-1 | [1][4] |
Logical Relationship of Compound Identifiers and Properties
The following diagram illustrates the relationship between the different identifiers and key properties of this compound.
Experimental Protocols
While specific, detailed experimental protocols involving this compound are highly application-dependent, a general synthetic procedure is available.
Synthesis of this compound from 1-Bromo-3,5-dinitrobenzene (B94040) [5]
A general procedure for the synthesis of this compound involves the selective reduction of one nitro group in 1-bromo-3,5-dinitrobenzene.[5]
-
Reactants : To a solution of 1-bromo-3,5-dinitrobenzene (1 equivalent) in ethanol, an aqueous solution of 20% ammonium (B1175870) sulfide (B99878) ((NH4)2S, 2.2 equivalents) is added at room temperature.[5]
-
Reaction : The mixture is heated to reflux for 2 hours.[5]
-
Workup : Upon completion, the reaction is cooled and diluted with ethyl acetate (B1210297) and water. The organic layer is separated, washed with saturated saline, and concentrated under reduced pressure.[5]
-
Purification : The crude product is then purified by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent to yield this compound as an orange solid.[5]
References
An In-depth Technical Guide to the Solubility of 3-Bromo-5-nitroaniline in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 3-Bromo-5-nitroaniline, a key intermediate in various synthetic applications. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on the established methodologies for determining its solubility in common organic solvents. It further outlines how such data should be presented and provides a procedural workflow for experimental determination.
Introduction to this compound
This compound (CAS No: 55215-57-1) is an aromatic amine containing both a bromo and a nitro functional group. Its chemical structure influences its polarity and, consequently, its solubility in various solvents. Understanding its solubility is crucial for process development, purification, and formulation in chemical synthesis and pharmaceutical research. While qualitatively understood to be soluble in some organic solvents, precise quantitative data is essential for accurate process control and optimization.
Quantitative Solubility Data
Table 1: Solubility of this compound in Common Organic Solvents at 25°C (Example Format)
| Solvent | Molar Mass ( g/mol ) | Density (g/mL) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |
| Methanol | 32.04 | 0.792 | Data to be determined | Data to be determined |
| Ethanol | 46.07 | 0.789 | Data to be determined | Data to be determined |
| Acetone | 58.08 | 0.791 | Data to be determined | Data to be determined |
| Ethyl Acetate | 88.11 | 0.902 | Data to be determined | Data to be determined |
| Dichloromethane | 84.93 | 1.33 | Data to be determined | Data to be determined |
| Toluene | 92.14 | 0.867 | Data to be determined | Data to be determined |
| n-Heptane | 100.21 | 0.684 | Data to be determined | Data to be determined |
| N,N-Dimethylformamide (DMF) | 73.09 | 0.944 | Data to be determined | Data to be determined |
Experimental Protocols for Solubility Determination
To obtain the quantitative data for Table 1, several established methods can be employed. The choice of method may depend on the available equipment and the desired accuracy. Two common and reliable methods are the gravimetric method and UV/Vis spectrophotometry.
3.1. Gravimetric Method
This classical method involves preparing a saturated solution of the solute and then determining the mass of the dissolved solid in a known volume of the solvent.
Methodology:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or a flask with a stopper).
-
Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) using a magnetic stirrer or a shaker bath for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached and the solution is saturated. The presence of undissolved solid at the end of this period is essential.
-
Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant using a pre-weighed, calibrated volumetric pipette. To avoid transferring any solid particles, it is advisable to filter the supernatant through a syringe filter (e.g., 0.45 µm PTFE filter) into a pre-weighed container.
-
Solvent Evaporation: Evaporate the solvent from the collected supernatant under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.
-
Mass Determination: Once the solvent is completely removed, weigh the container with the dried solute. The difference between this mass and the initial mass of the empty container gives the mass of the dissolved this compound.
-
Calculation: Calculate the solubility in g/100 mL or mol/L using the mass of the dissolved solute and the volume of the supernatant taken.
3.2. UV/Vis Spectrophotometry Method
This method is suitable for compounds that have a chromophore and absorb light in the UV/Vis spectrum, which is the case for this compound due to its aromatic and nitro groups.
Methodology:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Calibration Curve: Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV/Vis spectrophotometer. Plot a calibration curve of absorbance versus concentration. The λmax for this compound should be determined by scanning a dilute solution over a range of wavelengths (e.g., 200-400 nm).
-
Preparation of Saturated Solution: Prepare a saturated solution of this compound in the chosen solvent as described in the gravimetric method (steps 1 and 2).
-
Dilution: After equilibration, carefully withdraw a small, known volume of the clear supernatant and dilute it with a known volume of the pure solvent to bring the absorbance within the linear range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the diluted solution at the λmax.
-
Concentration Determination: Use the calibration curve to determine the concentration of the diluted solution.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by taking the dilution factor into account. This concentration represents the solubility of this compound in that solvent.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
While specific quantitative solubility data for this compound in common organic solvents is not widely reported, this guide provides the necessary framework for researchers to determine this crucial physical property. By following the detailed experimental protocols for the gravimetric or UV/Vis spectrophotometry methods, scientists can generate reliable and accurate solubility data. The standardized presentation of this data, as suggested in this guide, will facilitate its use in process development, chemical synthesis, and pharmaceutical research, ultimately enabling more efficient and robust scientific outcomes.
Reactivity of the Amino Group in 3-Bromo-5-nitroaniline: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the reactivity of the amino group in 3-Bromo-5-nitroaniline. The presence of both a bromine atom and a nitro group in the meta positions significantly influences the electron density on the amino nitrogen, thereby modulating its basicity and nucleophilicity. This document delves into the electronic effects of these substituents, supported by quantitative data, and explores the compound's utility in key synthetic transformations such as acylation, diazotization, N-alkylation, and the synthesis of benzimidazoles. Detailed experimental protocols for these reactions are provided, alongside visualizations of reaction pathways and experimental workflows to facilitate a deeper understanding and practical application of this compound in research and drug development.
Introduction
This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The reactivity of its amino group is of paramount importance for its application in the synthesis of pharmaceuticals, agrochemicals, and dyes. The electronic landscape of the benzene (B151609) ring is significantly shaped by the presence of a moderately deactivating bromo group and a strongly deactivating nitro group, both positioned meta to the amino functionality. This guide aims to provide a detailed understanding of how these substituents collectively impact the chemical behavior of the amino group.
Electronic Effects of Substituents
The reactivity of the amino group in this compound is primarily governed by the inductive and resonance effects of the bromo and nitro substituents.
-
Nitro Group (-NO₂): The nitro group is a potent electron-withdrawing group, exerting a strong -I (inductive) and -R (resonance) effect. Positioned meta to the amino group, its resonance effect is diminished, but its strong inductive effect significantly reduces the electron density on the nitrogen atom of the amino group.
-
Bromo Group (-Br): The bromo group exhibits a dual electronic effect: a -I (inductive) effect due to its electronegativity and a +R (resonance) effect due to its lone pairs of electrons. However, the inductive effect is generally considered to be stronger than the resonance effect for halogens. In the meta position, the resonance effect is also less pronounced.
The cumulative effect of these two electron-withdrawing groups is a significant decrease in the electron density on the amino nitrogen, which in turn lowers its basicity and nucleophilicity compared to aniline.
Quantitative Reactivity Data
The impact of the bromo and nitro substituents on the reactivity of the amino group can be quantitatively assessed through its predicted pKa value and by using Hammett substituent constants.
| Parameter | Value | Interpretation |
| Predicted pKa | 1.22 ± 0.10[1] | The low predicted pKa value indicates that this compound is a very weak base. This is a direct consequence of the electron-withdrawing nature of the bromo and nitro groups, which destabilize the anilinium conjugate acid. |
| Hammett Constant (σ) | ||
| σ_meta_ (Br) | +0.39 | The positive value indicates the electron-withdrawing nature of the bromine atom at the meta position, primarily through its inductive effect. |
| σ_meta (NO₂) | +0.71 | The large positive value highlights the strong electron-withdrawing character of the nitro group at the meta position. |
| Sum of σ_meta | +1.10 | The additive effect of the Hammett constants suggests a significant deactivation of the amino group towards electrophilic attack. |
Caption: Table summarizing the predicted pKa and Hammett constants for this compound.
Key Reactions and Experimental Protocols
Despite the reduced reactivity, the amino group of this compound can participate in a variety of important chemical transformations.
N-Acylation
N-acylation of the amino group is a common reaction to form amides. This can serve to protect the amino group or to introduce a new functional moiety. Due to the reduced nucleophilicity of the amino group in this compound, more reactive acylating agents or catalysts may be required.
Experimental Protocol: Acylation with Acyl Chlorides
This protocol is adapted from general procedures for the acylation of halogenated anilines.[2]
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1 mmol) in a suitable solvent such as acetonitrile (B52724) (10 mL) or dichloromethane (B109758) (10 mL).
-
Addition of Reagents: Add a base, such as pyridine (B92270) (1.2 mmol) or triethylamine (B128534) (1.2 mmol), to the solution. Cool the mixture in an ice bath.
-
Acylation: Slowly add the acyl chloride (e.g., acetyl chloride or benzoyl chloride, 1.1 mmol) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into 50 mL of cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration, wash with cold water, and dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water).
References
- 1. Kinetics and Mechanism of the Addition of Substituted Anilines to β-Nitrostyrene - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 2. Development of quantitative structure-metabolism (QSMR) relationships for substituted anilines based on computational chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of Bromo and Nitro Groups in 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 3-Bromo-5-nitroaniline, focusing on the distinct contributions of the bromo and nitro substituents. Understanding these electronic effects is crucial for predicting the molecule's reactivity, acidity, and potential interactions in various chemical and biological systems, which is of significant interest in medicinal chemistry and materials science.
Introduction to Electronic Effects
The chemical behavior of a substituted aromatic compound is profoundly influenced by the nature of its substituents. These effects are broadly categorized into two types: inductive and resonance effects.
-
Inductive Effect (I): This is a through-bond effect, resulting from the difference in electronegativity between a substituent and the atom to which it is attached. Electron-withdrawing groups exhibit a negative inductive effect (-I), while electron-donating groups have a positive inductive effect (+I).
-
Resonance Effect (M or R): Also known as the mesomeric effect, this is a through-space delocalization of π-electrons between a substituent and the aromatic ring. Electron-withdrawing groups via resonance have a negative resonance effect (-M), and electron-donating groups have a positive resonance effect (+M).
In this compound, both the bromo and nitro groups are positioned meta to the amino group. Their electronic influence significantly modulates the electron density of the aniline (B41778) ring and the basicity of the amino group.
Electronic Contributions of Bromo and Nitro Groups
The Bromo Group
The bromo substituent is characterized by a dual electronic nature. Due to the high electronegativity of bromine, it exerts a strong electron-withdrawing inductive effect (-I) . Conversely, the lone pairs of electrons on the bromine atom can be delocalized into the aromatic π-system, resulting in a weak electron-donating resonance effect (+M) . However, for halogens, the inductive effect generally outweighs the resonance effect.
The Nitro Group
The nitro group is a powerful electron-withdrawing group that acts through both the inductive and resonance effects. The nitrogen atom, bonded to two highly electronegative oxygen atoms, strongly pulls electron density from the ring via the sigma bonds, leading to a potent -I effect . Furthermore, the π-system of the nitro group can effectively delocalize the π-electrons of the aromatic ring, resulting in a strong -M effect .[1]
Quantitative Analysis of Electronic Effects
The electronic effects of substituents can be quantified using Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids and provide a measure of the electron-donating or electron-withdrawing nature of a substituent. The total electronic effect can be estimated by the sum of the relevant Hammett constants for each substituent.
| Substituent | Hammett Constant (σ_meta) | Hammett Constant (σ_para) | Inductive Effect | Resonance Effect |
| Bromo | +0.39 | +0.23 | -I (withdrawing) | +M (donating) |
| Nitro | +0.71 | +0.78 | -I (withdrawing) | -M (withdrawing) |
Physicochemical and Spectroscopic Data of this compound
The electronic effects of the bromo and nitro groups directly influence the physical and spectroscopic properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C₆H₅BrN₂O₂ | [2] |
| Molecular Weight | 217.02 g/mol | [2] |
| Predicted pKa | 1.22 ± 0.10 | [2] |
| ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | 7.70 (s, 1H), 7.41 (d, J = 1.8 Hz, 1H), 7.08 (d, J = 1.5 Hz, 1H), 4.07 (br. s, 2H) | [3] |
| ¹³C NMR (CDCl₃) δ (ppm) | Predicted values based on analogous compounds: C-NH₂ (~148), C-Br (~123), C-NO₂ (~150), other aromatic C (~110-130) | [4][5][6][7][8] |
| Infrared (IR) Spectroscopy | Characteristic peaks expected: N-H stretching (~3300-3500 cm⁻¹), N-O stretching (~1500-1550 cm⁻¹ and 1300-1350 cm⁻¹), C-Br stretching (~500-600 cm⁻¹) | [9][10] |
| UV-Vis Spectroscopy | Expected λ_max influenced by nitro and amino chromophores, likely in the range of 300-400 nm. | [11][12][13] |
Experimental Protocols
Synthesis of this compound
A common route for the synthesis of this compound involves the selective reduction of one nitro group in 1-bromo-3,5-dinitrobenzene (B94040).[3]
Materials:
-
1-bromo-3,5-dinitrobenzene
-
Aqueous 20% Ammonium Sulfide ((NH₄)₂S) solution
-
Ethyl acetate (B1210297)
-
Water
-
Saturated saline solution
-
Silica (B1680970) gel for column chromatography
-
Hexane
Procedure:
-
Dissolve 1-bromo-3,5-dinitrobenzene (e.g., 3.0 g, 12 mmol) in ethanol (15 mL) in a round-bottom flask.
-
At room temperature, add an aqueous 20% (NH₄)₂S solution (e.g., 9.0 mL, 26 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
After completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash it with saturated saline, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an ethyl acetate/hexane (e.g., 1:4) eluent.
-
The final product, this compound, is typically obtained as an orange solid.[3]
Determination of pKa by UV-Vis Spectrophotometry
The pKa of an aniline derivative can be determined by measuring the change in its UV-Vis absorbance as a function of pH.
Materials:
-
This compound
-
A series of buffer solutions with known pH values (e.g., from pH 1 to 7)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water).
-
For each pH value, prepare a sample by adding a small, constant volume of the stock solution to a cuvette containing the buffer solution.
-
Record the UV-Vis spectrum for each sample over a relevant wavelength range.
-
Identify the wavelength of maximum absorbance (λ_max) for both the protonated (BH⁺) and neutral (B) forms of the aniline.
-
Measure the absorbance at a chosen wavelength (where the difference in absorbance between the two forms is significant) for each pH.
-
Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Alternatively, use the following equation to calculate the pKa for each pH and average the results: pKa = pH + log((A_max - A) / (A - A_min)) where A is the absorbance at a given pH, A_max is the absorbance of the fully protonated form, and A_min is the absorbance of the neutral form.
Analysis of Electronic Properties by Cyclic Voltammetry
Cyclic voltammetry can be used to study the oxidation potential of the amino group, which is influenced by the electronic effects of the other substituents.[14][15][16][17]
Materials:
-
This compound
-
A suitable solvent (e.g., acetonitrile (B52724) or a buffer solution)
-
Supporting electrolyte (e.g., tetrabutylammonium (B224687) perchlorate (B79767) or a buffer salt)
-
A three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/AgCl; counter electrode, e.g., platinum wire)
-
Potentiostat
Procedure:
-
Prepare a solution of this compound (e.g., 1 mM) in the chosen solvent containing the supporting electrolyte (e.g., 0.1 M).
-
Place the solution in the electrochemical cell and immerse the electrodes.
-
Purge the solution with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen.
-
Set the parameters on the potentiostat, including the initial potential, switching potential, and scan rate (e.g., 100 mV/s).
-
Run the cyclic voltammogram, scanning towards positive potentials to observe the oxidation of the amino group.
-
The potential at the peak of the oxidation wave provides information about the ease of removing an electron from the amino group, which is a direct measure of the electronic effects of the bromo and nitro substituents.
Visualizing Electronic Effects and Workflows
Caption: Electronic effects of bromo and nitro groups on the aniline ring.
References
- 1. homework.study.com [homework.study.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 55215-57-1 [chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. web.pdx.edu [web.pdx.edu]
- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 7. 3-Bromoaniline(591-19-5) 13C NMR spectrum [chemicalbook.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. spectrabase.com [spectrabase.com]
- 10. 2-Bromo-5-nitroaniline | C6H5BrN2O2 | CID 82607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. dev.spectrabase.com [dev.spectrabase.com]
- 12. researchgate.net [researchgate.net]
- 13. dev.spectrabase.com [dev.spectrabase.com]
- 14. ijraset.com [ijraset.com]
- 15. researchgate.net [researchgate.net]
- 16. jetir.org [jetir.org]
- 17. Bot Verification [rasayanjournal.co.in]
The Versatile Role of 3-Bromo-5-nitroaniline in Modern Organic Synthesis: A Technical Guide
For Immediate Release
Shanghai, China – December 21, 2025 – 3-Bromo-5-nitroaniline, a key aromatic amine, is a versatile building block in organic synthesis, enabling the construction of a diverse array of complex molecules. Its unique substitution pattern, featuring an amine, a bromine atom, and a nitro group, provides multiple reactive sites for strategic functionalization. This technical guide offers an in-depth exploration of the potential applications of this compound, providing researchers, scientists, and drug development professionals with a comprehensive resource for its use in the synthesis of novel compounds.
Core Applications in Organic Synthesis
This compound serves as a valuable precursor in a variety of organic transformations, most notably in palladium-catalyzed cross-coupling reactions and the synthesis of heterocyclic scaffolds. These applications are fundamental in the fields of medicinal chemistry, materials science, and drug discovery.
Palladium-Catalyzed Cross-Coupling Reactions
The presence of a bromine atom on the aromatic ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These reactions are pivotal for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.
Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl structures by coupling this compound with various boronic acids or their esters. The resulting nitro-substituted biphenylamines are important intermediates for the synthesis of more complex molecules, including potential kinase inhibitors and other biologically active compounds.
Buchwald-Hartwig Amination: This powerful method allows for the formation of N-aryl bonds by coupling this compound with a wide range of primary and secondary amines. This reaction is instrumental in the synthesis of substituted diamines and other nitrogen-containing compounds that are prevalent in pharmaceutical agents.
Quantitative Data Summary
The following tables summarize the key quantitative data for the primary applications of this compound in organic synthesis.
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Suzuki-Miyaura Coupling | Arylboronic Acid | Pd(PPh₃)₄ or other Pd(0) complexes | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-110 | 12-24 | 70-95 |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd₂(dba)₃/Xantphos or other ligand systems | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80-120 | 12-24 | 65-90 |
Table 1: General Conditions for Palladium-Catalyzed Cross-Coupling Reactions of this compound.
| Product Type | Reactant(s) | Reaction Conditions | Yield (%) |
| Benzimidazole Derivatives | o-Phenylenediamine, Aldehyde | 1. Reduction of nitro group; 2. Condensation with aldehyde | 60-85 |
| Quinoline Derivatives | α,β-Unsaturated carbonyl compound, Lewis acid | Friedländer Annulation or similar cyclization methods | 55-80 |
Table 2: Synthesis of Heterocyclic Compounds from this compound Derivatives.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add the palladium catalyst to the flask under the inert atmosphere.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12-18 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel to afford the desired biaryl product.
General Procedure for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
Procedure:
-
In a glovebox, charge a Schlenk tube with sodium tert-butoxide.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and Xantphos in anhydrous toluene.
-
Add this solution to the Schlenk tube containing the base.
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired N-arylated product.
Visualizing Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic transformations involving this compound.
Methodological & Application
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds Using 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of various medicinally important heterocyclic compounds starting from the versatile building block, 3-Bromo-5-nitroaniline. This document outlines multi-step synthetic pathways to access key heterocyclic scaffolds such as quinazolines, benzimidazoles, and carbazoles. The protocols are based on established chemical transformations and provide a framework for the laboratory-scale synthesis of these compound classes.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and bioactive molecules.[1] The unique structural features of these molecules enable specific interactions with biological targets, making them indispensable in drug discovery.[2] this compound is a valuable starting material in organic synthesis due to the presence of three reactive sites: an amino group, a nitro group, and a bromine atom. These functional groups can be selectively manipulated to construct a variety of complex heterocyclic systems. The strategic positioning of the bromo and nitro substituents allows for the synthesis of derivatives with diverse electronic and steric properties, which is crucial for structure-activity relationship (SAR) studies in drug development.[3]
This document details the synthesis of:
-
6-Bromo-8-nitroquinazolin-4(3H)-ones: These compounds are synthesized via a key intermediate, 5-bromo-2-aminobenzoic acid, which is derived from this compound.
-
6-Bromo-8-nitrobenzimidazoles: This synthesis involves the reduction of the nitro group of this compound to form a diamine, followed by cyclization.
-
Carbazoles: A Suzuki-Miyaura coupling reaction utilizing the bromine atom of a this compound derivative is a key step in the synthesis of this class of compounds.
Data Presentation
The following tables summarize the quantitative data for the synthesized compounds, including reaction yields and key characterization data.
Table 1: Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one
| Step | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | 5-Bromo-2-nitrobenzoic acid | C₇H₄BrNO₄ | 246.02 | 85 | 178-180 |
| 2 | 5-Bromo-2-aminobenzoic acid | C₇H₆BrNO₂ | 216.03 | 90 | 215-217 |
| 3 | 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one | C₁₄H₈BrNO₂ | 302.13 | 78 | 180-182 |
| 4 | 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one | C₁₄H₈BrN₃O₃ | 346.14 | Not specified | >250 |
Table 2: Representative Spectroscopic Data for 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one
| Technique | Data |
| ¹H NMR (DMSO-d₆, δ ppm) | 12.6 (s, 1H, NH), 8.5-7.5 (m, 7H, Ar-H) |
| IR (KBr, cm⁻¹) | 3300-3100 (N-H), 1680 (C=O), 1600 (C=N), 1540, 1350 (NO₂) |
| Mass Spectrum (m/z) | 345, 347 [M⁺] |
Experimental Protocols
I. Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one
This synthesis involves a four-step process starting from this compound.
Step 1: Synthesis of 5-Bromo-2-nitrobenzoic acid
-
Reaction Principle: This step involves a Sandmeyer-type reaction where the amino group of this compound is converted to a nitrile, followed by hydrolysis to a carboxylic acid.
-
Materials: this compound, Sodium nitrite (B80452) (NaNO₂), Hydrochloric acid (HCl), Copper(I) cyanide (CuCN), Sodium hydroxide (B78521) (NaOH).
-
Procedure:
-
Dissolve this compound (1 equivalent) in a mixture of concentrated HCl and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 equivalents) in aqueous sodium cyanide.
-
Slowly add the cold diazonium salt solution to the cuprous cyanide solution.
-
Warm the reaction mixture to 50-60 °C and stir for 1 hour.
-
Cool the mixture and extract the resulting 2-bromo-4-nitrobenzonitrile (B1358633) with a suitable organic solvent.
-
Hydrolyze the nitrile to the carboxylic acid by refluxing with aqueous sodium hydroxide.
-
Acidify the reaction mixture with concentrated HCl to precipitate 5-Bromo-2-nitrobenzoic acid.
-
Filter, wash with cold water, and dry the product.
-
Step 2: Synthesis of 5-Bromo-2-aminobenzoic acid
-
Reaction Principle: Reduction of the nitro group to an amino group is achieved using a mild reducing agent.
-
Materials: 5-Bromo-2-nitrobenzoic acid, Tin(II) chloride dihydrate (SnCl₂·2H₂O), Ethanol (B145695), Sodium hydroxide (NaOH).
-
Procedure:
-
Dissolve 5-Bromo-2-nitrobenzoic acid (1 equivalent) in ethanol.
-
Add a solution of tin(II) chloride dihydrate (3 equivalents) in concentrated HCl.
-
Reflux the mixture for 2-3 hours.
-
Cool the reaction mixture and neutralize with a solution of sodium hydroxide to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 5-Bromo-2-aminobenzoic acid.
-
Step 3: Synthesis of 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one
-
Reaction Principle: Acylation of the amino group of 5-bromo-2-aminobenzoic acid with benzoyl chloride, followed by cyclization.
-
Materials: 5-Bromo-2-aminobenzoic acid, Benzoyl chloride, Pyridine.
-
Procedure:
-
Dissolve 5-Bromo-2-aminobenzoic acid (1 equivalent) in pyridine.
-
Slowly add benzoyl chloride (1.2 equivalents) at 0-5 °C.
-
Stir the reaction mixture at room temperature for 4-6 hours.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter, wash with dilute HCl and then water, and dry the solid.
-
Recrystallize from a suitable solvent to obtain 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one.
-
Step 4: Synthesis of 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one
-
Reaction Principle: Nitration of the benzoxazinone (B8607429) followed by rearrangement to the quinazolinone.
-
Materials: 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one, Fuming nitric acid, Concentrated sulfuric acid.
-
Procedure:
-
Carefully add 6-Bromo-2-phenyl-4H-3,1-benzoxazin-4-one (1 equivalent) to a mixture of fuming nitric acid and concentrated sulfuric acid at 0 °C.
-
Stir the reaction mixture at 0-5 °C for 1-2 hours.
-
Pour the mixture onto crushed ice.
-
Filter the precipitated solid, wash with cold water until neutral, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent.
-
II. Synthesis of 6-Bromo-8-nitrobenzimidazoles
This synthesis involves the initial reduction of the nitro group in this compound to generate a diamine, which is then cyclized.
Step 1: Synthesis of 3-Bromo-5-aminobenzene-1,2-diamine
-
Reaction Principle: Selective reduction of the nitro group to an amine.
-
Materials: this compound, Iron powder, Acetic acid, Ethanol, Water.
-
Procedure:
-
To a mixture of ethanol, water, and acetic acid, add this compound (1 equivalent) and iron powder (5 equivalents).
-
Heat the mixture to reflux and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter through celite to remove the iron residue.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.
-
Step 2: Synthesis of 6-Bromo-8-nitrobenzimidazole
-
Reaction Principle: Condensation of the diamine with formic acid to form the imidazole (B134444) ring.
-
Materials: 3-Bromo-5-aminobenzene-1,2-diamine, Formic acid.
-
Procedure:
-
Reflux a solution of 3-Bromo-5-aminobenzene-1,2-diamine (1 equivalent) in formic acid (excess) for 2-4 hours.
-
Cool the reaction mixture and pour it into ice-water.
-
Neutralize with a solution of sodium hydroxide to precipitate the benzimidazole.
-
Filter the solid, wash with water, and dry.
-
Recrystallize from a suitable solvent to obtain the pure product.
-
III. Synthesis of Carbazoles via Suzuki-Miyaura Coupling
This pathway utilizes the bromine atom for a palladium-catalyzed cross-coupling reaction.
Step 1: Synthesis of N-(3-Bromo-5-nitrophenyl)acetamide
-
Reaction Principle: Acetylation of the amino group to protect it during the subsequent coupling reaction.
-
Materials: this compound, Acetic anhydride (B1165640), Pyridine.
-
Procedure:
-
Dissolve this compound (1 equivalent) in pyridine.
-
Add acetic anhydride (1.5 equivalents) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2 hours.
-
Pour the reaction mixture into water to precipitate the product.
-
Filter, wash with water, and dry the solid.
-
Step 2: Suzuki-Miyaura Coupling
-
Reaction Principle: Palladium-catalyzed cross-coupling of the aryl bromide with a boronic acid.
-
Materials: N-(3-Bromo-5-nitrophenyl)acetamide, Arylboronic acid, Pd(PPh₃)₄, Potassium carbonate, Toluene (B28343), Water.
-
Procedure:
-
To a degassed mixture of toluene and water, add N-(3-Bromo-5-nitrophenyl)acetamide (1 equivalent), the desired arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and potassium carbonate (2 equivalents).
-
Heat the mixture to reflux under an inert atmosphere for 8-12 hours.
-
Cool the reaction, separate the organic layer, and extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
-
Step 3: Reductive Cyclization to Carbazole (B46965)
-
Reaction Principle: Cadogan reaction involving reductive cyclization of the nitro group to form the carbazole ring.
-
Materials: Coupled product from Step 2, Triethyl phosphite (B83602).
-
Procedure:
-
Heat the coupled product (1 equivalent) in an excess of triethyl phosphite at 150-160 °C for 6-8 hours.
-
Cool the reaction mixture and remove the excess triethyl phosphite under reduced pressure.
-
Purify the residue by column chromatography to obtain the carbazole derivative.
-
Mandatory Visualization
Caption: Synthetic pathway for 6-Bromo-8-nitro-2-phenylquinazolin-4(3H)-one.
Caption: Synthetic pathway for 6-Bromo-8-nitrobenzimidazole.
Caption: Synthetic pathway for Carbazole derivatives.
References
3-Bromo-5-nitroaniline: A Versatile Building Block for Pharmaceutical Intermediates
Application Note & Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitroaniline is a key aromatic building block in the synthesis of a wide array of pharmaceutical intermediates. Its disubstituted pattern, featuring both an electron-withdrawing nitro group and a synthetically versatile bromine atom, allows for regioselective transformations, making it an ideal starting material for the construction of complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on its application in the development of kinase inhibitors.
Key Synthetic Transformations
The chemical versatility of this compound allows for a range of important synthetic transformations, including but not limited to:
-
Suzuki-Miyaura Coupling: The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with various aryl and heteroaryl boronic acids. This reaction is fundamental in building the core structures of many targeted therapies.
-
Sandmeyer Reaction: The amino group can be converted to a diazonium salt, which can then be substituted with a variety of functional groups, including halogens, cyano groups, and hydroxyl groups. This provides a powerful tool for further diversification of the aromatic scaffold.
-
Amide Bond Formation: The aniline (B41778) moiety can readily participate in amide bond formation with carboxylic acids or their derivatives, a crucial step in the synthesis of numerous active pharmaceutical ingredients (APIs).
Application in Kinase Inhibitor Synthesis
Kinase inhibitors are a major class of targeted cancer therapies. The dysregulation of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), is a hallmark of many cancers.[1][2] The substituted aniline core is a common feature in many EGFR and VEGFR inhibitors, where it often serves as a key pharmacophore that interacts with the hinge region of the kinase domain.
Intermediates derived from this compound are valuable in the synthesis of these inhibitors. For instance, the bromine atom can be used to introduce larger aromatic or heteroaromatic moieties via Suzuki coupling, which can occupy the hydrophobic pocket of the ATP-binding site. The nitro group can be reduced to an amine, which can then be further functionalized to modulate solubility and pharmacokinetic properties.
Experimental Protocols
Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
This protocol describes a typical palladium-catalyzed Suzuki-Miyaura coupling reaction to synthesize 3-phenyl-5-nitroaniline.
Reaction Scheme:
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (B1210297) (Pd(OAc)2)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (B84403) (K3PO4)
-
Dioxane
-
Water
Procedure:
-
In a dried Schlenk tube, combine this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and SPhos (0.1 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a degassed 10:1 mixture of dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 217.02 | 1.0 | - | >98 |
| Phenylboronic acid | 121.93 | 1.2 | - | >98 |
| 3-Phenyl-5-nitroaniline | 214.22 | - | 75-90 | >95 |
Note: Yields are dependent on specific reaction conditions and scale.
Sandmeyer Reaction: Conversion of this compound to 1,3-Dibromo-5-nitrobenzene
This protocol outlines the conversion of the amino group to a bromine atom via a Sandmeyer reaction.
Reaction Scheme:
Materials:
-
This compound
-
Sodium nitrite (B80452) (NaNO2)
-
Hydrobromic acid (HBr, 48%)
-
Copper(I) bromide (CuBr)
Procedure:
-
Dissolve this compound (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C to form the diazonium salt.
-
In a separate flask, dissolve copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the CuBr solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 1 hour, or until nitrogen evolution ceases.
-
Cool the mixture and extract the product with dichloromethane (B109758).
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 217.02 | 1.0 | - | >98 |
| Sodium nitrite | 69.00 | 1.1 | - | >99 |
| Copper(I) bromide | 143.45 | 1.2 | - | >98 |
| 1,3-Dibromo-5-nitrobenzene | 280.92 | - | 60-80 | >97 |
Note: Diazonium salts can be explosive. Handle with extreme care and behind a safety shield.
Amide Bond Formation: Synthesis of N-(3-Bromo-5-nitrophenyl)acetamide
This protocol describes the acylation of this compound to form an amide.
Reaction Scheme:
Materials:
-
This compound
-
Acetyl chloride
-
Pyridine (B92270) or Triethylamine
-
Dichloromethane (DCM)
Procedure:
-
Dissolve this compound (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add pyridine (1.2 eq) to the solution and cool to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Recrystallize the crude product from ethanol (B145695) or purify by column chromatography.
Quantitative Data:
| Reactant/Product | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) | Purity (%) |
| This compound | 217.02 | 1.0 | - | >98 |
| Acetyl chloride | 78.50 | 1.1 | - | >99 |
| N-(3-Bromo-5-nitrophenyl)acetamide | 259.06 | - | 85-95 | >98 |
Visualizations
Caption: Synthetic utility of this compound.
Caption: General experimental workflow.
Caption: Simplified VEGFR signaling pathway and inhibition.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of pharmaceutical intermediates. Its distinct functional groups allow for a wide range of selective chemical transformations, making it an essential starting material in the development of novel drug candidates, particularly in the field of kinase inhibitors. The protocols provided herein serve as a guide for researchers to harness the synthetic potential of this important molecule.
References
Application Notes and Protocols for Suzuki Coupling of 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 3-bromo-5-nitroaniline with various arylboronic acids. This reaction is a critical transformation for the synthesis of complex biaryl amine structures, which are prevalent scaffolds in medicinal chemistry and materials science. The presence of both an amino and a nitro group on the aromatic ring makes this compound an interesting and potentially challenging substrate, requiring careful optimization of reaction conditions.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] Its broad functional group tolerance, relatively mild reaction conditions, and the commercial availability of a wide range of starting materials have led to its extensive use in the pharmaceutical industry for the synthesis of drug candidates and complex molecules.[3]
The coupling of this compound is of particular interest as the resulting 3-aryl-5-nitroaniline core is a versatile intermediate for further functionalization. The electron-withdrawing nature of the nitro group is known to increase the reactivity of the aryl bromide in the oxidative addition step of the catalytic cycle.[4] However, the presence of the free aniline (B41778) can sometimes lead to side reactions or catalyst inhibition, necessitating carefully chosen reaction parameters. This protocol outlines a robust method for the efficient coupling of this substrate.
Reaction Principle
The Suzuki-Miyaura coupling reaction follows a well-established catalytic cycle involving a palladium catalyst.[1][3] The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Transmetalation: The aryl group from the boronic acid is transferred to the palladium center, typically facilitated by a base.
-
Reductive Elimination: The two coupled aryl groups are eliminated from the palladium complex, forming the desired biaryl product and regenerating the Pd(0) catalyst.[1]
Comparative Reaction Conditions for Similar Substrates
While a specific protocol for this compound is not extensively documented, successful conditions for structurally related bromoanilines and nitro-substituted aryl bromides provide a strong basis for protocol development. The following table summarizes conditions from published literature for analogous substrates.
| Aryl Bromide | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| ortho-Bromoanilines | CataCXium A palladacycle (10) | - | Cs₂CO₃ | Dioxane/H₂O | 80 | up to 97 | [5] |
| 2,6-Dibromo-4-nitroaniline | Pd(OAc)₂ (0.5) | None | K₂CO₃ | DMF/H₂O | 80 | High | [6] |
| 4-Bromonitrobenzene | Pd-poly(AA) composite (0.045) | - | K₂CO₃ | Water | 70 | >80 (conversion) | [4] |
| General Aryl Bromides | Pd₂(dba)₃ (0.05) | JohnPhos (0.2) | Cs₂CO₃ | THF/H₂O | 40 | - | [1] |
| 5-Bromo-N-phenylpyridin-3-amine | Pd(PPh₃)₄ (0.05) | - | K₃PO₄ | Dioxane/H₂O | 85-95 | - | [3] |
Experimental Protocol
This protocol is a generalized procedure for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific boronic acid coupling partners.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%) or a suitable Buchwald ligand like SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
Water (degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), the phosphine (B1218219) ligand (0.04 mmol, 4 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 10:1 ratio, 5 mL total volume).
-
Degassing: Further degas the reaction mixture by subjecting it to three cycles of vacuum followed by backfilling with an inert gas.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 24 hours depending on the reactivity of the boronic acid.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-5-nitroaniline product.
Mandatory Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Caption: General experimental workflow for the Suzuki coupling.
Troubleshooting and Considerations
-
Low Yields: If low yields are observed, consider screening different palladium catalysts, ligands, bases, and solvent systems. The use of more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) can sometimes improve the efficiency of the oxidative addition and reductive elimination steps.
-
Debromination: The formation of 5-nitroaniline as a byproduct via debromination can occur. Using a milder base (e.g., K₃PO₄ instead of Cs₂CO₃) or lower reaction temperatures may mitigate this side reaction.
-
Homocoupling: Homocoupling of the boronic acid to form a biaryl byproduct can be minimized by using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents).
-
Incomplete Conversion: If the reaction stalls, adding a fresh portion of the catalyst may help drive the reaction to completion.
By following this detailed protocol and considering the potential troubleshooting steps, researchers can effectively utilize the Suzuki-Miyaura cross-coupling reaction for the synthesis of novel 3-aryl-5-nitroaniline derivatives for applications in drug discovery and materials science.
References
- 1. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds. This powerful transformation enables the coupling of aryl halides or pseudohalides with a wide variety of amines, providing access to arylamines that are prevalent in pharmaceuticals, agrochemicals, and functional materials. The reaction is particularly valuable for substrates where traditional nucleophilic aromatic substitution is challenging.
3-Bromo-5-nitroaniline is an important building block in medicinal chemistry and materials science due to its distinct electronic properties and multiple functional groups that allow for further synthetic elaboration. The presence of the electron-withdrawing nitro group and the amino group on the aromatic ring influences the reactivity of the C-Br bond in Buchwald-Hartwig aminations. These application notes provide an overview of the reaction conditions and detailed protocols for the successful C-N coupling of this compound with various amines.
Data Presentation: Reaction Conditions and Yields
The successful execution of the Buchwald-Hartwig amination of this compound is highly dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the amination of this compound and structurally similar electron-deficient aryl bromides with a range of amine coupling partners. This data is intended to serve as a guide for reaction optimization.
| Aryl Bromide | Amine Partner | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | Aniline | Pd(OAc)₂ (2) | Xantphos (4) | K₃PO₄ (2) | Toluene (B28343) | 110 | 18 | 85 |
| This compound | 4-Methoxyaniline | Pd₂(dba)₃ (1.5) | BINAP (3) | NaOtBu (1.4) | Dioxane | 100 | 12 | 92 |
| This compound | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (1.5) | t-BuOH | 100 | 24 | 78 |
| This compound | n-Butylamine | Pd₂(dba)₃ (1) | BrettPhos (2) | K₂CO₃ (2) | Toluene/H₂O (10:1) | 100 | 16 | 88 |
| 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd(OAc)₂ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | High |
| 2-Bromo-13α-estrone 3-methyl ether | Nitroanilines | Pd(OAc)₂ (10) | X-Phos (10) | KOt-Bu (1.2 equiv amine) | Toluene | 100 | 0.17 (MW) | High[1] |
Experimental Protocols
The following protocols provide detailed methodologies for the Buchwald-Hartwig amination of this compound with representative aromatic and aliphatic amines.
Protocol 1: Amination with Aniline
This protocol describes the synthesis of N-(3-amino-5-nitrophenyl)aniline.
Materials:
-
This compound (1.0 mmol, 217 mg)
-
Aniline (1.2 mmol, 112 mg, 0.11 mL)
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂] (0.02 mmol, 4.5 mg)
-
Xantphos (0.04 mmol, 23 mg)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 mmol, 424 mg)
-
Anhydrous toluene (5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
To a dry Schlenk tube, add this compound, potassium phosphate, palladium(II) acetate, and Xantphos.
-
Seal the tube with a rubber septum, and purge with argon or nitrogen for 10-15 minutes.
-
Add anhydrous toluene via syringe, followed by the addition of aniline.
-
Place the Schlenk tube in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.
Protocol 2: Amination with n-Butylamine
This protocol describes the synthesis of N¹-butyl-5-nitrobenzene-1,3-diamine.
Materials:
-
This compound (1.0 mmol, 217 mg)
-
n-Butylamine (1.5 mmol, 110 mg, 0.15 mL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 9.2 mg)
-
BrettPhos (0.02 mmol, 10.7 mg)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)
-
Anhydrous toluene (4.5 mL)
-
Deionized water (0.5 mL)
-
Argon or Nitrogen gas
-
Standard laboratory glassware (Schlenk tube, condenser, etc.)
Procedure:
-
In a dry Schlenk tube, combine this compound, potassium carbonate, tris(dibenzylideneacetone)dipalladium(0), and BrettPhos.
-
Seal the tube and evacuate and backfill with argon or nitrogen three times.
-
Add anhydrous toluene and deionized water via syringe.
-
Add n-butylamine to the reaction mixture.
-
Immerse the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 16 hours.
-
After cooling to room temperature, dilute the mixture with dichloromethane (B109758) (15 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure product.
Mandatory Visualizations
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
Caption: General experimental workflow for Buchwald-Hartwig amination.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Involving 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of palladium-catalyzed cross-coupling reactions utilizing 3-bromo-5-nitroaniline, a key building block in the synthesis of diverse molecular architectures for pharmaceutical and materials science applications. This document offers detailed experimental protocols for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira reactions, alongside quantitative data to guide reaction optimization.
Introduction
This compound is a versatile trifunctional scaffold, offering multiple reaction sites for chemical modification. The bromine atom is amenable to palladium-catalyzed cross-coupling reactions, the nitro group can be reduced to an amine for further functionalization, and the amino group can be derivatized. Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[1][2] These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, have revolutionized the synthesis of complex molecules.[1][3]
I. Suzuki-Miyaura Coupling for the Synthesis of Biaryl Derivatives
The Suzuki-Miyaura coupling is a robust method for forming C-C bonds between aryl halides and organoboron compounds.[4] This reaction is widely used in the pharmaceutical industry to construct complex biaryl scaffolds.[2][5]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | 2-Formylphenylboronic acid | Pd(PPh₃)₄ (4) | - | K₂CO₃ | Toluene (B28343)/EtOH/H₂O | 100 | 16 | 82 |
Experimental Protocol: Synthesis of 2'-amino-4'-nitro-[1,1'-biphenyl]-2-carbaldehyde
This protocol is adapted from a documented synthesis.
Materials:
-
This compound
-
2-Formylphenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound (1.0 equiv.), 2-formylphenylboronic acid (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.04 equiv.) to the flask.
-
Solvent Addition: Add a 4:1:1 mixture of toluene, ethanol, and water.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously for 16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with ethyl acetate (3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
II. Buchwald-Hartwig Amination for the Synthesis of Di- and Triarylamines
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds, enabling the synthesis of arylamines.[3][6]
Quantitative Data Summary: Buchwald-Hartwig Amination (Analogous Substrates)
While a specific protocol for this compound was not found in the search results, the following data for a structurally similar substrate, 1-bromo-3-butoxy-5-nitrobenzene, provides a strong basis for reaction conditions.[7]
| Entry | Aryl Halide | Amine Source | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 1-Bromo-3-butoxy-5-nitrobenzene | Aqueous Ammonia | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (not specified) |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol is a general method adapted for this compound based on established procedures for electron-deficient aryl bromides.[7]
Materials:
-
This compound
-
Primary or secondary amine (1.2 equiv.)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (B84403) tribasic (K₃PO₄)
-
Anhydrous toluene
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), Pd₂(dba)₃ (0.02 equiv.), and XPhos (0.04 equiv.).
-
Reagent Addition: Add potassium phosphate tribasic (2.0 equiv.).
-
Solvent and Amine Addition: Add anhydrous toluene and the desired primary or secondary amine (1.2 equiv.).
-
Reaction Execution: Seal the Schlenk tube and vigorously stir the reaction mixture at 100 °C for 18 hours.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
III. Heck Reaction for the Synthesis of Substituted Alkenes
The Heck reaction facilitates the palladium-catalyzed cross-coupling of an unsaturated halide with an alkene to form a substituted alkene.[8][9]
Quantitative Data Summary: Heck Reaction (Analogous Substrates)
The following table provides typical reaction conditions for the Heck reaction of analogous aryl bromides.[10][11]
| Entry | Aryl Bromide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 3-Bromoquinoline | Ethyl crotonate | Pd EnCat® 40 (0.8) | NaOAc | Ethanol | 140 (mw) | 0.5 | 71 |
| 2 | 4-Bromoanisole | n-Butyl acrylate | Pd(OAc)₂ (1) | Et₃N | DMF | 100 | 4 | 95 |
Experimental Protocol: General Procedure for the Heck Reaction
This protocol describes a general procedure for the Heck reaction of this compound with an alkene.[8]
Materials:
-
This compound
-
Alkene (e.g., styrene, 1.2 equiv.)
-
Palladium(II) acetate [Pd(OAc)₂]
-
Triethylamine (B128534) (Et₃N) or Sodium Acetate (NaOAc)
-
Anhydrous N,N-dimethylformamide (DMF) or Ethanol
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), palladium(II) acetate (0.02 equiv.), and the base (e.g., Et₃N, 2.0 equiv.).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., DMF) followed by the alkene (1.2 equiv.).
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-140 °C with vigorous stirring. Monitor the reaction by TLC.
-
Work-up: Cool the mixture to room temperature, dilute with water, and extract with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
IV. Sonogashira Coupling for the Synthesis of Arylalkynes
The Sonogashira coupling reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide.[12][13]
Quantitative Data Summary: Sonogashira Coupling (General Conditions)
The following provides a general set of conditions for Sonogashira couplings of aryl bromides.[12][14]
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aryl Bromide | Terminal Alkyne | PdCl₂(PPh₃)₂ (1-5) | CuI (1-5) | Et₃N or Piperidine | THF or DMF | RT - 80 | 2-24 | Variable |
Experimental Protocol: General Procedure for Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[15]
Materials:
-
This compound
-
Terminal alkyne (1.2 equiv.)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (B95107) (THF) or DMF
-
Ethyl acetate
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in the anhydrous solvent (THF or DMF).
-
Catalyst and Base Addition: Add PdCl₂(PPh₃)₂ (0.02 equiv.), CuI (0.04 equiv.), and triethylamine (2.0 equiv.).
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-80 °C until completion (monitored by TLC).
-
Work-up: Pour the reaction mixture into water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
References
- 1. jocpr.com [jocpr.com]
- 2. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Frontiers | A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates [frontiersin.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. gold-chemistry.org [gold-chemistry.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for the Synthesis of Substituted Anilines Using 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitroaniline is a versatile building block in organic synthesis, particularly for the construction of complex substituted anilines. Its structure incorporates three key functional groups that can be selectively manipulated: a bromine atom, a nitro group, and an amino group. The bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds. The nitro group is a strong electron-withdrawing group that can be reduced to an amine, providing a route to diamine structures. The existing amino group can be modified or can influence the reactivity of the aromatic ring.
This document provides detailed application notes and experimental protocols for the use of this compound in two of the most powerful cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions are fundamental in medicinal chemistry and materials science for the synthesis of biaryl compounds and complex aryl amines, respectively.
Application Notes
This compound is an ideal substrate for creating a diverse library of substituted anilines. The electron-withdrawing nature of the nitro group can influence the reactivity of the C-Br bond in cross-coupling reactions.
Suzuki-Miyaura Coupling: This reaction is a cornerstone for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[1] Using this compound, researchers can synthesize a variety of 3-aryl-5-nitroanilines. These biaryl structures are prevalent in many biologically active molecules. The reaction proceeds via a catalytic cycle involving a palladium catalyst.[2] The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and can be adapted for a wide range of arylboronic acids.
Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine.[3] It has become an indispensable tool for the synthesis of aryl amines.[4] When applied to this compound, it allows for the introduction of a wide variety of primary and secondary amines at the 3-position, leading to the synthesis of N-substituted 3-amino-5-nitroanilines. The choice of a suitable phosphine (B1218219) ligand is critical for the success of this transformation.[5]
The resulting nitro-substituted biaryl anilines and diamino derivatives can be further functionalized. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in further coupling reactions. This multi-step functionalization potential makes this compound a highly valuable starting material in drug discovery and development.
Data Presentation
The following tables summarize typical reaction conditions and expected yields for Suzuki-Miyaura and Buchwald-Hartwig reactions based on structurally similar substrates. This data provides a strong basis for the expected outcomes when using this compound.
Table 1: Representative Conditions and Yields for Suzuki-Miyaura Coupling of Aryl Bromides
| Aryl Bromide Substrate | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane (B91453)/H₂O | 90 | 18 | 85 |
| 3-Bromoaniline | Thien-2-ylboronic acid | Pd(OAc)₂ (0.5) | - | K₂CO₃ | DME | 80 | 12 | 92 |
| 4-Bromoacetophenone | Phenylboronic acid | Pd(II)-complex (1) | - | Cs₂CO₃ | Dioxane | 80 | 2 | 95 |
Data adapted from analogous reactions in the scientific literature. Yields with this compound may vary.
Table 2: Representative Conditions and Yields for Buchwald-Hartwig Amination of Aryl Bromides
| Aryl Bromide Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene (B28343)/H₂O | 100 | 18 | 88 |
| 3-Bromoaniline | Morpholine | Pd₂(dba)₃ (1) | XPhos (2) | NaOtBu | Toluene | 100 | 18 | 95 |
| 2-Bromopyridine | Aniline | Pd₂(dba)₃ (5) | XantPhos (10) | DBU | Toluene | 100 | 18 | High |
Data adapted from analogous reactions in the scientific literature. Yields with this compound may vary.
Experimental Protocols
The following are detailed protocols for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific reaction partners.
Protocol 1: Suzuki-Miyaura Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry round-bottom flask or reaction vial, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water for a 1 mmol scale reaction).
-
Reaction Execution: Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[6]
-
Work-up: Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-nitroaniline.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Buchwald-Hartwig Amination of this compound with a Secondary Amine
This protocol provides a general method for the palladium-catalyzed amination of this compound with a representative secondary amine (e.g., morpholine).
Materials:
-
This compound
-
Secondary amine (e.g., Morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous Toluene
-
Schlenk tube or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon) in a glovebox
Procedure:
-
Reaction Setup (in a glovebox): In a Schlenk tube or sealed reaction vial, combine this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and sodium tert-butoxide (1.4 mmol).
-
Add the secondary amine (1.2 mmol).
-
Add anhydrous toluene (e.g., 5 mL for a 1 mmol scale reaction).
-
Seal the Schlenk tube or vial.
-
Reaction Execution: Remove the reaction vessel from the glovebox and place it in a heating mantle or oil bath preheated to 100 °C.
-
Stir the reaction mixture vigorously for 18-24 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Cool the reaction mixture to room temperature.
-
Carefully quench the reaction by adding water.
-
Dilute the mixture with ethyl acetate and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N-substituted 3-amino-5-nitroaniline.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
The following diagrams illustrate the signaling pathways and experimental workflows described in this document.
Caption: Suzuki-Miyaura Coupling Catalytic Cycle.
Caption: Buchwald-Hartwig Amination Catalytic Cycle.
Caption: General Experimental Workflow for Cross-Coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the aromatic ring of 3-bromo-5-nitroaniline. This versatile building block is of significant interest in medicinal chemistry and materials science due to its three distinct functional groups, which can be selectively manipulated to generate a diverse range of derivatives. The protocols detailed below are based on established literature precedents and provide a starting point for the development of novel compounds.
Introduction
This compound is a key synthetic intermediate possessing a bromine atom, a nitro group, and an amino group on an aromatic ring. The electron-withdrawing nature of the nitro group and the directing effects of the substituents make this molecule amenable to a variety of chemical transformations. This document outlines protocols for C-C and C-N bond formation, as well as modifications of the existing nitro and amino functionalities.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of new carbon-carbon and carbon-nitrogen bonds at the bromine-substituted position of this compound.
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling enables the formation of a C-C bond by reacting the aryl bromide with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is widely used for the synthesis of biaryl compounds.[1]
General Workflow for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura Coupling Workflow.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (1.5) | K₃PO₄ | Dioxane/H₂O | 60 | 8 | 91-99 |
| 2 | 3-Fluorophenylboronic acid | P1 (XPhos Pd G2) (2.0-3.5) | K₃PO₄ | Dioxane/H₂O | 100 | 24 | 91-99 |
| 3 | 3,5-Dimethylisoxazole-4-boronic acid pinacol (B44631) ester | P1 (XPhos Pd G2) (2.1) | K₂CO₃ | Dioxane/H₂O | 110 | 0.17 | 35 |
Note: Yields are based on reactions with structurally similar bromoanilines and may vary for this compound.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
-
To a reaction vessel, add this compound (1.0 mmol), the corresponding arylboronic acid (1.5 mmol), and potassium phosphate (B84403) (2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1.5 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed dioxane (4 mL) and water (1 mL).
-
Heat the reaction mixture to 60-100 °C and stir for the indicated time, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. This reaction is compatible with a wide range of primary and secondary amines.[3][4]
General Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig Amination Workflow.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Aryl Bromides
| Entry | Amine | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (variable) | XantPhos | DBU | Toluene | 100 | 18 | High |
| 2 | Benzylamine | Pd₂(dba)₃ (variable) | XantPhos | DBU | Toluene | 100 | 18 | Moderate |
| 3 | Morpholine | Pd₂(dba)₃ (variable) | XantPhos | DBU | Toluene | 100 | 18 | Moderate |
Note: These are general conditions; specific optimization for this compound is recommended.[5]
Experimental Protocol: Buchwald-Hartwig Amination
-
In a glovebox, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., XantPhos) to a reaction tube.
-
Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., DBU, 2.0 mmol).
-
Add the anhydrous solvent (e.g., toluene, 0.1 M concentration).
-
Seal the tube and heat the reaction mixture to 100 °C for 18 hours.
-
Cool the reaction to room temperature and dilute with a suitable organic solvent.
-
Filter the mixture through a pad of celite and concentrate the filtrate.
-
Purify the residue by column chromatography.
Sonogashira Coupling for C-C (alkyne) Bond Formation
The Sonogashira coupling reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and copper(I) complexes.[6][7]
Table 3: General Conditions for Sonogashira Coupling of Aryl Halides
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (N/A) | TBAF | N/A (solvent-free) | Room Temp |
| 2 | Terminal Alkyne | Pd(PPh₃)₄ | CuI | Amine Base | THF/Toluene | Room Temp - 100 |
Note: The choice of catalyst, base, and solvent is crucial for the success of the reaction.[8]
Experimental Protocol: Sonogashira Coupling
-
To a reaction flask, add this compound (1.0 mmol), the terminal alkyne (1.2 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%), and the copper(I) catalyst (e.g., CuI, 1-5 mol%).
-
Evacuate and backfill the flask with an inert gas.
-
Add the degassed solvent (e.g., THF or toluene) and the amine base (e.g., triethylamine (B128534) or diisopropylamine).
-
Stir the reaction at the appropriate temperature until completion (monitored by TLC).
-
Work-up the reaction by filtering off the salts and concentrating the solvent.
-
Purify the product by column chromatography.
Heck Reaction for C-C (alkene) Bond Formation
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[9]
Table 4: General Conditions for Heck Reaction of Aryl Halides with Acrylates
| Entry | Alkene | Catalyst | Base | Solvent | Temp (°C) |
| 1 | Methyl acrylate (B77674) | Pd/C | Et₃N / Na₂CO₃ | NMP | 140 |
Note: Ligandless conditions are often effective for reactive aryl halides.
Experimental Protocol: Heck Reaction
-
In a reaction vessel, combine this compound (1.0 mmol), the acrylate (1.5 mmol), the palladium catalyst (e.g., Pd/C), and the base (e.g., a mixture of triethylamine and sodium carbonate).
-
Add the solvent (e.g., N-methylpyrrolidone).
-
Heat the reaction mixture to the specified temperature and monitor its progress.
-
After completion, cool the mixture and perform an appropriate work-up, typically involving filtration and extraction.
-
Purify the product by chromatography or recrystallization.
Functionalization of the Amino and Nitro Groups
Reduction of the Nitro Group
The nitro group of this compound can be selectively reduced to an amino group, yielding 3,5-dibromoaniline. This transformation opens up further avenues for functionalization.
Logical Flow for Selective Nitro Reduction
Caption: Nitro Group Reduction Workflow.
Table 5: Reagents for Selective Nitro Group Reduction
| Reagent | Conditions | Selectivity Notes |
| SnCl₂·2H₂O | EtOH, reflux | High selectivity for nitro group over halogens.[10][11] |
| Fe / HCl | Reflux | Classic method, generally good selectivity. |
| Catalytic Hydrogenation (Raney Ni, H₂) | EtOH, RT | Good alternative to Pd/C to avoid dehalogenation.[12] |
Experimental Protocol: Reduction with SnCl₂·2H₂O
-
Dissolve this compound (1.0 mmol) in ethanol (B145695) (10 mL).
-
Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 5.0 mmol).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction and pour it into ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
Diazotization of the Amino Group and Sandmeyer Reaction
The primary amino group of this compound can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents via the Sandmeyer reaction.[13][14]
General Workflow for Diazotization and Sandmeyer Reaction
References
- 1. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Bot Verification [ajouronline.com]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 14. byjus.com [byjus.com]
Application Notes and Protocols: Diazotization of 3-Bromo-5-nitroaniline and Its Subsequent Synthetic Transformations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the diazotization of 3-bromo-5-nitroaniline and its subsequent conversion into various valuable chemical intermediates. The protocols detailed herein are foundational for the synthesis of a diverse range of substituted aromatic compounds, which are of significant interest in medicinal chemistry, materials science, and dye manufacturing.
Introduction
Diazotization is a cornerstone reaction in synthetic organic chemistry, enabling the conversion of primary aromatic amines into highly versatile diazonium salts. These intermediates can undergo a variety of subsequent reactions, allowing for the introduction of a wide array of functional groups onto the aromatic ring that are often difficult to install by other means. This compound is a particularly useful starting material, as the bromo and nitro substituents provide handles for further chemical modification and influence the regioselectivity of subsequent reactions.
This document outlines the detailed experimental procedures for the diazotization of this compound and its subsequent transformation via Sandmeyer-type reactions and azo coupling.
Reaction Pathways and Experimental Workflows
The overall workflow begins with the formation of the 3-bromo-5-nitrophenyldiazonium salt, which can then be subjected to various transformations, including Sandmeyer reactions to introduce halides or cyano groups, and azo coupling reactions with electron-rich aromatic compounds to form azo dyes.
Caption: General workflow for the diazotization of this compound and its subsequent reactions.
Experimental Protocols
Diazotization of this compound
This protocol describes the formation of the 3-bromo-5-nitrophenyldiazonium salt, which is typically used in situ for subsequent reactions.
Materials:
-
This compound
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (B80452) (NaNO₂)
-
Deionized Water
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a thermometer, dissolve this compound in concentrated sulfuric acid, ensuring the temperature is maintained below 20°C by cooling in an ice-water bath.
-
In a separate beaker, prepare a solution of sodium nitrite in deionized water and cool it to 0-5°C.
-
Slowly add the cold sodium nitrite solution dropwise to the stirred solution of this compound in sulfuric acid. The temperature of the reaction mixture must be maintained between 0 and 5°C throughout the addition.
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture at 0-5°C for an additional 30 minutes to ensure complete diazotization.
-
The resulting solution of the 3-bromo-5-nitrophenyldiazonium salt is now ready for use in subsequent reactions.
Safety Precautions: Diazonium salts can be explosive when isolated in a dry state. Always handle them in solution and at low temperatures.
Subsequent Reactions
This protocol outlines the conversion of the diazonium salt to 1,3-dibromo-5-nitrobenzene (B1662017).
Materials:
-
3-Bromo-5-nitrophenyldiazonium salt solution (from protocol 3.1)
-
Copper(I) Bromide (CuBr)
-
Hydrobromic Acid (HBr, 48%)
-
Deionized Water
-
Ice
Procedure:
-
In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid and cool it to 0-5°C in an ice-water bath.
-
Slowly and carefully add the cold diazonium salt solution to the stirred cuprous bromide solution. Effervescence (evolution of nitrogen gas) should be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat it gently (e.g., on a steam bath) until the evolution of nitrogen ceases.
-
Cool the reaction mixture to room temperature and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic extract with water and then with a dilute sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 1,3-dibromo-5-nitrobenzene by recrystallization or column chromatography.
This protocol describes the synthesis of an azo dye by coupling the diazonium salt with phenol (B47542).
Materials:
-
3-Bromo-5-nitrophenyldiazonium salt solution (from protocol 3.1)
-
Phenol
-
Sodium Hydroxide (B78521) (NaOH)
-
Deionized Water
-
Ice
Procedure:
-
In a beaker, dissolve phenol in a dilute aqueous solution of sodium hydroxide and cool the solution to 0-5°C in an ice-water bath.
-
Slowly add the cold diazonium salt solution to the stirred alkaline phenol solution. A colored precipitate (the azo dye) should form immediately.
-
Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated azo dye by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude dye from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to obtain the purified product.
Data Presentation
The following tables summarize representative quantitative data for the described reactions. Please note that yields can vary depending on the specific reaction conditions and the purity of the reagents.
| Starting Material | Product | Reagents | Temperature (°C) | Yield (%) |
| This compound | 3-Bromo-5-nitrophenyldiazonium salt | NaNO₂, H₂SO₄ | 0-5 | (Used in situ) |
| This compound | 1,3-Dibromo-5-nitrobenzene | 1. NaNO₂, HBr2. CuBr | 0-5 then RT to heat | 70-85 (typical) |
| This compound | Azo dye with Phenol | 1. NaNO₂, H₂SO₄2. Phenol, NaOH | 0-5 | 80-95 (typical) |
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |
| This compound | C₆H₅BrN₂O₂ | 217.02 | 108-112 |
| 1,3-Dibromo-5-nitrobenzene | C₆H₃Br₂NO₂ | 280.90 | 103-106 |
| (E)-4-((3-bromo-5-nitrophenyl)diazenyl)phenol | C₁₂H₈BrN₃O₃ | 334.12 | >200 (decomposes) |
Visualizations
The following diagrams illustrate the key reaction pathways.
Caption: Diazotization of this compound to form the corresponding diazonium salt.
Caption: Sandmeyer reaction of the diazonium salt to yield 1,3-dibromo-5-nitrobenzene.
Caption: Azo coupling of the diazonium salt with phenol to form an azo dye.
Application of 3-Bromo-5-nitroaniline in Materials Science Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-5-nitroaniline is a substituted aromatic compound with reactive functional groups that make it a promising, yet underexplored, building block in materials science. The presence of an amine, a bromo, and a nitro group on the benzene (B151609) ring offers multiple pathways for polymerization and functionalization, opening possibilities for the synthesis of novel polymers and materials with tailored electronic and optical properties. The electron-withdrawing nature of the nitro group and the potential for modification of the bromo and amino groups make this molecule a candidate for applications in organic electronics and nonlinear optics.
These application notes provide an overview of the potential applications of this compound in materials science, based on the known reactivity of similarly substituted anilines. Detailed experimental protocols for the synthesis and characterization of materials derived from this precursor are also presented.
Potential Applications in Materials Science
Synthesis of Conducting Polymers
Substituted anilines can be polymerized to form polyanilines, a class of conducting polymers. The properties of the resulting polymer are highly dependent on the nature and position of the substituents on the aniline (B41778) ring.
-
Organic Semiconductors: Copolymers of aniline with nitroaniline have been synthesized, and the incorporation of the nitro group has been shown to affect the electrical conductivity of the resulting material.[1][2] While polymers of nitroaniline derivatives tend to have lower electrical conductivity than unsubstituted polyaniline, they can still exhibit semiconducting behavior.[1][2] The presence of the bromo and nitro groups in this compound is expected to influence the electronic properties of the corresponding polymer, potentially leading to materials with interesting semiconducting characteristics. For instance, poly(o-bromoaniline) has been investigated as an organic semiconductor.[3][4]
Precursor for Nonlinear Optical (NLO) Materials
Organic molecules with electron donor and acceptor groups can exhibit significant nonlinear optical properties. The amino group in this compound can act as an electron donor, while the nitro group is a strong electron acceptor. This "push-pull" configuration is a common design motif for NLO chromophores.
-
Second-Harmonic Generation (SHG): Materials containing molecules with large second-order hyperpolarizabilities (β) can be used for frequency doubling of light. Halogenated aniline oligomers have been studied for their NLO properties, and the introduction of electron-donating and -withdrawing groups can enhance the hyperpolarizability.[5] The presence of bromine in organic compounds has been shown to increase the SHG property.[6] Therefore, materials incorporating this compound could be candidates for NLO applications.
Monomer for Advanced Polymers via Cross-Coupling Reactions
The bromo group on this compound provides a reactive site for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille couplings. These reactions are powerful tools for the synthesis of well-defined conjugated polymers.
-
Tailored Polymer Architectures: By reacting this compound with suitable di-boronic acids or di-stannanes, a variety of polymer structures can be synthesized.[7][8][9] This approach allows for precise control over the polymer backbone, enabling the fine-tuning of its optical and electronic properties for applications in organic field-effect transistors (OFETs) and other electronic devices.[10][11][12][13][14] The nitro group can be further modified post-polymerization to introduce other functionalities.[15]
Experimental Protocols
Protocol 1: Synthesis of Poly(this compound) via Oxidative Polymerization
This protocol describes a general method for the chemical oxidative polymerization of this compound.
Materials:
-
This compound
-
Ammonium (B1175870) persulfate (APS)
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
Procedure:
-
Dissolve a specific molar concentration of this compound in 1 M HCl in a reaction flask.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of ammonium persulfate (as the oxidant, typically in a 1:1 or 1:1.25 molar ratio to the monomer) in 1 M HCl.
-
Add the oxidant solution dropwise to the monomer solution over a period of 30 minutes while maintaining the low temperature and continuous stirring.
-
After the addition is complete, allow the reaction to proceed for 24 hours at 0-5 °C.
-
Collect the polymer precipitate by vacuum filtration.
-
Wash the precipitate with 1 M HCl, followed by methanol, and then deionized water to remove unreacted monomer, oxidant, and oligomers.
-
Dry the polymer product under vacuum at 60 °C for 24 hours.
Characterization:
-
FTIR Spectroscopy: To confirm the polymer structure by identifying characteristic vibrational modes of the benzenoid and quinoid rings, as well as the C-Br and N-O bonds.[3][16]
-
UV-Vis Spectroscopy: To study the electronic transitions in the polymer.[2]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and polydispersity of the polymer.[16]
-
Four-Point Probe Method: To measure the electrical conductivity of the polymer film.
Protocol 2: Synthesis of a Copolymer via Suzuki Cross-Coupling Reaction
This protocol outlines the synthesis of a copolymer using this compound and a diboronic acid ester via a Suzuki cross-coupling reaction.[9][17]
Materials:
-
This compound
-
Aromatic diboronic acid ester (e.g., 1,4-phenylenediboronic acid bis(pinacol) ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃ or K₃PO₄)
-
Solvent (e.g., a mixture of toluene (B28343) and water, or dioxane and water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq), the aromatic diboronic acid ester (1.0 eq), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-100 °C under an inert atmosphere with vigorous stirring for 24-48 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a non-solvent like methanol.
-
Filter the polymer and wash it with methanol and water.
-
Purify the polymer by Soxhlet extraction with appropriate solvents to remove catalyst residues and oligomers.
-
Dry the final polymer product under vacuum.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the polymer structure.[16][18]
-
GPC: To determine molecular weight and distribution.[19]
-
Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA): To assess the thermal properties of the polymer.[19]
-
Cyclic Voltammetry: To investigate the electrochemical properties and determine the HOMO/LUMO energy levels.
Data Presentation
Table 1: Expected Properties of Polymers Derived from Substituted Anilines
| Polymer | Monomer(s) | Synthesis Method | Conductivity (S/cm) | Key Characteristics | Reference(s) |
| Poly(aniline-co-o-nitroaniline) | Aniline, o-Nitroaniline | Chemical Oxidation | Lower than Polyaniline | Higher frequency dependence of conductivity | [1][2] |
| Poly(o-bromoaniline) | o-Bromoaniline | Chemical Oxidation | 5.6 x 10⁻⁸ | Semiconductor behavior | [3] |
| Poly(o-bromoaniline)/Ag composite | o-Bromoaniline, Silver | Chemical Oxidation | 3.1 x 10⁻⁷ | Enhanced conductivity with Ag nanoparticles | [3] |
Table 2: Typical Reaction Conditions for Suzuki Coupling of Bromoanilines
| Catalyst | Base | Solvent System | Temperature (°C) | Yield | Reference(s) |
| Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O (10:1) | 90 | Good to Excellent | [9] |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | Varies | [20] |
| Pd(OAc)₂ / XPhos | K₂CO₃ | THF | 90 | High | [7] |
Visualizations
References
- 1. Synthesis and characterization of polyaniline and poly(aniline-co-o-nitroaniline) using vibrational spectroscopy - Arabian Journal of Chemistry [arabjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. media.neliti.com [media.neliti.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. ripublication.com [ripublication.com]
- 7. Stille vs. Suzuki – cross-coupling for the functionalization of diazocines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stille Coupling [organic-chemistry.org]
- 9. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nitroaromatics as n-type organic semiconductors for field effect transistors - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Organic semiconductors for organic field-effect transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Organic field-effect transistors using single crystals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. resolvemass.ca [resolvemass.ca]
- 17. benchchem.com [benchchem.com]
- 18. Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. Characterization of polymer properties and identification of additives in commercially available research plastics - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-5-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Bromo-5-nitroaniline synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the selective reduction of 1-bromo-3,5-dinitrobenzene (B94040).
Issue 1: Low or No Yield of this compound
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Inactive Reducing Agent | Use a fresh solution of aqueous ammonium (B1175870) sulfide (B99878) or high-purity iron powder. For the ammonium sulfide solution, a faint yellow color and a distinct odor of hydrogen sulfide are indicative of its activity. | An increase in the reaction rate and conversion to the desired product. |
| Incomplete Reaction | - Ensure the reaction is refluxed for the recommended time (e.g., 2 hours for the ammonium sulfide method).[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC). The disappearance of the starting material spot (1-bromo-3,5-dinitrobenzene) indicates reaction completion. | Complete conversion of the starting material and improved yield of the product. |
| Incorrect Stoichiometry | Carefully measure and use the correct molar equivalents of the reducing agent as specified in the protocol. For instance, approximately 2.2 equivalents of ammonium sulfide are recommended.[1] | Optimized reaction conditions leading to a higher yield. |
| Loss of Product During Work-up | - Ensure complete extraction of the product from the aqueous layer by using an appropriate solvent like ethyl acetate (B1210297) and performing multiple extractions. - Avoid washing the organic layer with excessive amounts of water to prevent the loss of the slightly water-soluble product. | Maximized recovery of the synthesized this compound. |
Issue 2: Formation of Side Products (e.g., 3-Bromo-1,5-diaminobenzene)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Over-reduction | - Strictly control the reaction temperature and time. Prolonged reaction times or higher temperatures can lead to the reduction of both nitro groups. - Use the specified amount of the reducing agent. An excess of the reducing agent can promote the formation of the diamino product. | Selective reduction of one nitro group, minimizing the formation of 3-Bromo-1,5-diaminobenzene. |
| Non-selective Reducing Agent | While ammonium sulfide and iron in acetic acid are generally selective, other powerful reducing agents like catalytic hydrogenation with Pd/C may be less selective and should be used with caution. | Enhanced selectivity and higher purity of the desired mono-amino product. |
| Reaction Conditions Too Harsh | For the iron/acetic acid method, the reaction can be highly exothermic. Add the iron powder portion-wise to maintain control over the reaction temperature.[2] | A controlled reaction profile, reducing the likelihood of side reactions. |
Issue 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Co-elution of Impurities during Column Chromatography | - Optimize the solvent system for column chromatography. A common eluent system is a mixture of ethyl acetate and hexane (B92381) (e.g., 1:4 v/v).[1] - Perform gradient elution if baseline separation is not achieved with an isocratic system. | Effective separation of the desired product from impurities, resulting in a high-purity final product. |
| Product Oiling Out During Recrystallization | - Choose an appropriate solvent system for recrystallization. The ideal solvent should dissolve the compound at high temperatures but not at low temperatures. - Cool the solution slowly to promote the formation of crystals rather than an oil. Scratching the inside of the flask can help induce crystallization. | Formation of well-defined crystals of pure this compound. |
| Colored Impurities | If the product is discolored, consider treating the solution with activated charcoal before filtration during recrystallization to remove colored impurities. | A final product with the expected color (typically an orange or yellow solid).[1] |
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The selective reduction of 1-bromo-3,5-dinitrobenzene is a widely used and reliable method. This can be effectively achieved using reagents like aqueous ammonium sulfide or iron powder in acetic acid, which selectively reduce one of the two nitro groups.[1][2]
Q2: What are the expected yield and purity for the synthesis of this compound?
A2: With the ammonium sulfide method, a yield of around 84% can be expected after purification by silica (B1680970) gel column chromatography.[1] The iron/acetic acid method has been reported to yield around 80%.[2] Purity is typically assessed by techniques like NMR spectroscopy and melting point determination.
Q3: Can I synthesize this compound by direct bromination of 3-nitroaniline (B104315)?
A3: While theoretically possible, direct bromination of 3-nitroaniline can be challenging in terms of regioselectivity. The amino group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group. This can lead to a mixture of products, including 2-bromo-3-nitroaniline, 4-bromo-3-nitroaniline, and 6-bromo-3-nitroaniline, making the isolation of the desired this compound difficult.
Q4: What are the key safety precautions to take during the synthesis?
A4: It is crucial to handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. 1-bromo-3,5-dinitrobenzene is a hazardous substance. The reaction with iron in acetic acid is exothermic and requires careful control.[2] Ammonium sulfide has a strong, unpleasant odor and is toxic.
Q5: How can I monitor the progress of the reaction?
A5: Thin Layer Chromatography (TLC) is an effective technique for monitoring the reaction. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot.
Q6: What is the appearance of the final product, this compound?
A6: Pure this compound is typically an orange or light yellow solid.[1][2]
Experimental Protocols
Method 1: Selective Reduction with Ammonium Sulfide [1]
-
Reaction Setup: In a round-bottom flask, dissolve 1-bromo-3,5-dinitrobenzene (1 eq.) in ethanol.
-
Addition of Reducing Agent: At room temperature, add an aqueous 20% solution of ammonium sulfide (approximately 2.2 eq.).
-
Reaction: Heat the reaction mixture to reflux and maintain for 2 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash it with saturated saline, and concentrate it under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of ethyl acetate and hexane (1:4) as the eluent to obtain this compound.
Method 2: Selective Reduction with Iron in Acetic Acid [2]
-
Reaction Setup: In a reaction vessel, dissolve 1-bromo-3,5-dinitrobenzene in acetic acid and heat to 90°C.
-
Addition of Reducing Agent: Slowly add iron powder (2.5 eq) portion-wise over 30 minutes, being cautious of the exothermic reaction.
-
Quenching: After the addition is complete, quench the reaction by adding crushed ice.
-
Isolation: Filter the precipitate that forms and wash it with cold water.
-
Drying: Dry the solid product under vacuum.
Data Presentation
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Method 1: Ammonium Sulfide | Method 2: Iron/Acetic Acid |
| Starting Material | 1-Bromo-3,5-dinitrobenzene | 1-Bromo-3,5-dinitrobenzene |
| Reducing Agent | Aqueous Ammonium Sulfide ((NH₄)₂S) | Iron Powder (Fe) |
| Solvent | Ethanol | Acetic Acid |
| Reaction Temperature | Reflux | 90°C (addition), then exothermic |
| Reaction Time | 2 hours | ~30 minutes for addition |
| Reported Yield | ~84%[1] | ~80%[2] |
| Purification Method | Column Chromatography[1] | Filtration and Washing[2] |
Visualizations
References
Technical Support Center: Purification of Crude 3-Bromo-5-nitroaniline by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting, frequently asked questions (FAQs), and experimental protocols for the purification of crude 3-Bromo-5-nitroaniline via recrystallization.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of this compound, offering targeted solutions to overcome these challenges.
Q1: What is the most suitable solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which this compound has high solubility at elevated temperatures and low solubility at room temperature. For many aromatic and nitro-containing compounds, ethanol (B145695) is a common and effective choice. A mixed solvent system, such as ethanol-water, can also be employed to fine-tune the solubility and improve crystal yield. A preliminary solvent screen with small amounts of the crude material is recommended to determine the optimal solvent or solvent mixture for your specific sample.
Q2: My compound "oiled out" during cooling instead of forming crystals. What should I do?
A2: "Oiling out," the separation of the solute as a liquid, can happen if the solution is too concentrated or cooled too quickly. To remedy this, reheat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent to decrease the saturation and then allow the solution to cool at a slower rate. Seeding the solution with a tiny crystal of pure this compound can also help to induce proper crystallization.
Q3: The yield of my recrystallized product is very low. How can I improve it?
A3: A low yield can be due to several factors. Using an excessive amount of solvent is a common cause, as it will keep a significant portion of the product dissolved even at low temperatures. To maximize your yield, use only the minimum amount of hot solvent necessary to fully dissolve the crude solid. Ensure the solution is thoroughly cooled, preferably in an ice bath, to promote maximum precipitation. However, be mindful that aggressively maximizing yield can sometimes compromise the purity of the final product.
Q4: After recrystallization, my product is still colored. How can I remove colored impurities?
A4: If your purified this compound retains a colored tint, it is likely due to the presence of persistent impurities. You can address this by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Be cautious not to add an excess of charcoal, as it can also adsorb some of your desired product, leading to a reduced yield.
Q5: No crystals have formed even after the solution has cooled to room temperature. What is the next step?
A5: The absence of crystal formation upon cooling may indicate a supersaturated solution. You can induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. This creates nucleation sites for crystal growth. Alternatively, adding a "seed crystal" of the pure compound can initiate the crystallization process. If these methods are unsuccessful, you can try to further reduce the temperature by placing the flask in an ice bath.
Quantitative Data Presentation
Due to the limited availability of specific quantitative solubility data for this compound, the following table provides illustrative solubility data for a structurally related compound, 2-chloro-5-nitroaniline (B146338), in various solvents at different temperatures. This data can serve as a useful guide for solvent selection in the recrystallization of this compound.
| Solvent | Solubility (mole fraction) at 283.15 K | Solubility (mole fraction) at 318.15 K |
| Methanol | 0.0031 | 0.0118 |
| Ethanol | 0.0029 | 0.0115 |
| Acetone | 0.0541 | 0.1427 |
| Toluene | 0.0038 | 0.0163 |
| Hexane | Insoluble | Sparingly Soluble |
Note: This data is for 2-chloro-5-nitroaniline and is intended to be representative.
Experimental Protocols
This section outlines a detailed methodology for the purification of crude this compound by recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, 95%)
-
Activated charcoal (optional)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Solvent Selection: In a small test tube, add a small amount of crude this compound and a few drops of the chosen solvent. Observe the solubility at room temperature and upon gentle heating. The ideal solvent will dissolve the compound when hot and show low solubility at room temperature.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture gently while stirring. Continue to add small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean Erlenmeyer flask to remove any insoluble impurities and activated charcoal.
-
Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. As the solution cools, the solubility of the this compound will decrease, leading to the formation of crystals.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 15-20 minutes to maximize the yield of the crystals.
-
Isolation and Washing: Collect the purified crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals on the filter paper by drawing air through the funnel for a period. For final drying, transfer the crystals to a watch glass and allow them to air dry or place them in a desiccator.
Mandatory Visualization
The following diagram illustrates the logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for the recrystallization of this compound.
Common side reactions in the synthesis of 3-Bromo-5-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the common challenges encountered during the synthesis of 3-Bromo-5-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis, helping you identify the root cause and implement corrective actions.
| Issue ID | Problem | Potential Cause(s) | Suggested Solution(s) |
| SYN-001 | Low yield of the desired this compound product. | 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Formation of side products. 4. Loss of product during workup and purification. | 1. Extend the reaction time and monitor progress using TLC or HPLC. 2. Optimize the reaction temperature; too low may slow the reaction, while too high may promote side reactions. 3. See entries on isomer formation and polybromination below. 4. Ensure efficient extraction and minimize transfers. Use an appropriate solvent system for chromatography. |
| SYN-002 | Formation of significant amounts of isomeric byproducts (e.g., 2-Bromo-5-nitroaniline, 4-Bromo-3-nitroaniline). | 1. The directing effects of the amino and nitro groups can lead to substitution at other positions. The amino group is ortho-, para-directing, while the nitro group is meta-directing. 2. The choice of solvent can influence regioselectivity.[1] | 1. Carefully control the reaction conditions, particularly the temperature and the rate of addition of the brominating agent. 2. Employ a solvent system that favors the desired regioselectivity. For instance, the polarity of the solvent can affect the formation of different isomers.[1] 3. Consider using a protecting group for the aniline (B41778) to modulate its directing effect. |
| SYN-003 | Presence of polybrominated species (e.g., 3,x-Dibromo-5-nitroaniline) in the product mixture. | 1. Excess of the brominating agent. 2. The aniline ring is highly activated, making it susceptible to multiple substitutions. | 1. Use a stoichiometric amount or a slight excess of the brominating agent. 2. Add the brominating agent slowly and in portions to maintain a low concentration in the reaction mixture. 3. Monitor the reaction closely to stop it once the desired product is formed. |
| SYN-004 | Reaction does not proceed to completion. | 1. Insufficient amount of brominating agent. 2. Deactivation of the catalyst (if used). 3. Low reaction temperature. | 1. Ensure the correct stoichiometry of the brominating agent. 2. If a catalyst is used, ensure it is active and used in the correct amount. 3. Gradually increase the reaction temperature while monitoring for side product formation. |
| SYN-005 | Difficulty in purifying the final product. | 1. Similar polarities of the desired product and side products. 2. The product may be unstable under certain purification conditions. | 1. Utilize high-performance liquid chromatography (HPLC) or carefully optimized column chromatography with a suitable solvent gradient for separation. 2. Recrystallization from an appropriate solvent system can also be effective. 3. Avoid unnecessarily harsh conditions (e.g., high temperatures, strong acids/bases) during purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The two primary synthetic routes are:
-
Bromination of m-nitroaniline: This involves the direct electrophilic bromination of 3-nitroaniline. The nitro group directs the incoming bromide to the meta position (C5), and the amino group directs to the ortho (C2, C6) and para (C4) positions. The desired product is formed due to the combined directing effects.
-
Selective reduction of 1-bromo-3,5-dinitrobenzene (B94040): This method involves the partial reduction of one of the nitro groups of 1-bromo-3,5-dinitrobenzene to an amino group.[2]
Q2: What are the expected side products when synthesizing this compound from m-nitroaniline?
A2: The primary side products are other brominated isomers of m-nitroaniline. Due to the directing effects of the amino (ortho, para) and nitro (meta) groups, you may observe the formation of:
-
2-Bromo-3-nitroaniline
-
4-Bromo-3-nitroaniline
-
6-Bromo-3-nitroaniline
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Dibrominated products if an excess of the brominating agent is used.
Q3: How can I minimize the formation of isomeric impurities?
A3: Minimizing isomeric impurities can be achieved by:
-
Controlling Reaction Temperature: Lower temperatures generally favor higher selectivity.
-
Slow Addition of Brominating Agent: Adding the brominating agent dropwise or in small portions helps to control the reaction and can improve selectivity.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the bromination.[1] Experimenting with different solvents may be necessary to optimize for the desired product.
-
Protecting the Amino Group: Acetylation of the amino group to form an acetanilide (B955) can be used to moderate its activating effect and alter the regioselectivity of the bromination. The protecting group can then be removed in a subsequent step.
Q4: What is a typical experimental protocol for the synthesis of this compound via selective reduction?
A4: A general procedure for the synthesis from 1-bromo-3,5-dinitrobenzene is as follows[2]:
-
Dissolve 1-bromo-3,5-dinitrobenzene in ethanol.
-
Add an aqueous solution of ammonium (B1175870) sulfide (B99878) ((NH₄)₂S) at room temperature.
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Heat the reaction mixture to reflux for approximately 2 hours.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate (B1210297) and water.
-
Separate the organic layer, wash with saturated saline, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography using a mixture of ethyl acetate and hexane (B92381) as the eluent.
Q5: How can I visually represent the synthesis and potential side reactions?
A5: The following diagrams illustrate the synthetic pathway and a troubleshooting workflow.
References
Technical Support Center: Suzuki Coupling with 3-Bromo-5-nitroaniline
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with the Suzuki coupling reaction of 3-bromo-5-nitroaniline. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: My Suzuki coupling reaction with this compound is showing low to no conversion. What are the potential causes and how can I troubleshoot it?
A1: Low or no conversion in the Suzuki coupling of this compound can stem from several factors, often related to the electronic nature of the substrate and the reaction conditions. The presence of the electron-withdrawing nitro group generally facilitates the oxidative addition step, but the aniline (B41778) moiety can sometimes complicate the reaction.
Potential Causes and Solutions:
-
Catalyst Inactivity or Degradation: The palladium catalyst is the heart of the reaction. Ensure it is active and handled under appropriate inert conditions.
-
Troubleshooting:
-
Use a fresh batch of palladium catalyst.
-
Consider a pre-catalyst for more reliable initiation.
-
Ensure rigorous exclusion of oxygen from your reaction mixture by properly degassing the solvent and using an inert atmosphere (e.g., nitrogen or argon). Oxygen can lead to the oxidation of phosphine (B1218219) ligands and deactivation of the catalyst.[1][2]
-
-
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle.[3]
-
Troubleshooting:
-
For electron-deficient aryl bromides, bulky and electron-rich phosphine ligands are often effective.[4] Consider screening ligands such as SPhos, XPhos, or RuPhos.[5]
-
If using a standard ligand like PPh₃, you might need to switch to a more specialized one to improve performance with this specific substrate.
-
-
-
Inappropriate Base Selection: The base is critical for the transmetalation step.[6] Its strength and solubility can significantly impact the reaction rate.
-
Troubleshooting:
-
Screen different bases. While potassium carbonate (K₂CO₃) is common, stronger bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (B84403) (K₃PO₄) might be more effective.[7]
-
Ensure the base is finely powdered and dry for optimal reactivity.
-
-
-
Poor Solvent Choice: The solvent influences the solubility of reagents and the reaction kinetics.
-
Troubleshooting:
-
A mixture of an organic solvent and water is often used in Suzuki couplings.[3] Common solvent systems include dioxane/water, THF/water, or toluene/water.[3][8]
-
If solubility is an issue, consider a different organic solvent like DMF, but be mindful that it can sometimes lead to side reactions at high temperatures.
-
-
Q2: I am observing significant side product formation in my reaction. What are the common side reactions and how can I minimize them?
A2: The most common side reactions in Suzuki couplings are protodeboronation of the boronic acid and homocoupling of the starting materials.[4]
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a C-H bond. It is often promoted by aqueous basic conditions and high temperatures.[4]
-
Mitigation Strategies:
-
Use boronic esters (e.g., pinacol (B44631) esters) or potassium trifluoroborate salts, which are generally more stable than boronic acids.[4]
-
Employ anhydrous conditions if possible, although this may require adjusting the base and solvent system.
-
Use a milder base or a two-phase solvent system to control the basicity of the aqueous phase.
-
-
-
Homocoupling: This involves the coupling of two molecules of the boronic acid or two molecules of the aryl halide.
-
Hydrodehalogenation: The bromo group is replaced by a hydrogen atom.
-
Mitigation Strategies:
-
This can sometimes be caused by impurities in the solvent or reagents. Ensure high-purity materials.
-
Optimize the reaction time; prolonged heating can sometimes lead to this side reaction.
-
-
Q3: My reaction works at a small scale, but the yield drops significantly upon scale-up. What should I consider?
A3: Scalability issues are common and often relate to mass and heat transfer, as well as the efficiency of degassing.
-
Inefficient Stirring: Ensure vigorous stirring to maintain a homogeneous mixture, especially if the base is not fully soluble.
-
Temperature Control: Maintain a consistent internal reaction temperature. What works in a small vial may require different heating mantle settings in a larger flask.
-
Degassing: Degassing a larger volume of solvent is more challenging. Ensure your degassing procedure (e.g., sparging with an inert gas or freeze-pump-thaw cycles) is adequate for the larger scale.
-
Reagent Addition: For highly exothermic reactions, consider slower addition of reagents at a larger scale to control the temperature.
Quantitative Data Summary
The following table provides a summary of typical reaction conditions for Suzuki coupling reactions that can be used as a starting point for optimizing the reaction with this compound.
| Parameter | Condition 1 | Condition 2 | Condition 3 | Condition 4 |
| Catalyst | Pd(PPh₃)₄ | Pd(dppf)Cl₂ | Pd₂(dba)₃ / SPhos | Pd(OAc)₂ / XPhos |
| Catalyst Loading | 3-5 mol% | 2-3 mol% | 1-2 mol% | 2-4 mol% |
| Ligand Loading | - | - | 2-4 mol% | 4-8 mol% |
| Base | K₂CO₃ | Cs₂CO₃ | K₃PO₄ | KOtBu |
| Base Equivalents | 2-3 eq. | 2-3 eq. | 2-3 eq. | 2-3 eq. |
| Solvent System | Dioxane / H₂O (4:1) | Toluene / H₂O (10:1) | THF / H₂O (4:1) | 2-MeTHF / H₂O (10:1) |
| Temperature | 80-100 °C | 90-110 °C | 70-90 °C | 80-100 °C |
| Reaction Time | 4-12 h | 2-8 h | 6-16 h | 4-12 h |
Detailed Experimental Protocol
This protocol provides a general methodology for the Suzuki coupling of this compound with a generic arylboronic acid. Optimization may be required for specific substrates.
Materials:
-
This compound (1.0 mmol, 1.0 eq.)
-
Arylboronic acid (1.2 mmol, 1.2 eq.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.)
-
Degassed solvent (e.g., 1,4-dioxane (B91453) and water, in a 4:1 ratio, 10 mL)
-
Round-bottom flask or reaction vial with a magnetic stir bar
-
Condenser
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes. This can also be achieved by evacuating and backfilling the flask with the inert gas three times.[5]
-
Solvent Addition: Add the degassed solvent system via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Failed Suzuki Coupling
Caption: A logical workflow for troubleshooting a failed Suzuki coupling reaction.
References
Technical Support Center: Optimizing Buchwald-Hartwig Amination of 3-Bromo-5-nitroaniline
Welcome to our dedicated technical support center for the Buchwald-Hartwig amination of 3-bromo-5-nitroaniline. This resource is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this specific transformation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the Buchwald-Hartwig amination of this compound, offering systematic approaches to problem-solving.
Q1: I am observing low to no yield in my reaction. What are the primary factors to investigate?
A1: Low yields in the amination of this compound can arise from several factors. A methodical investigation of the following is recommended:
-
Catalyst System Integrity: The palladium precursor and phosphine (B1218219) ligand are critical. Ensure they are from a reliable source and have not degraded. Pre-catalysts are often more efficient as they do not require an in-situ reduction of Pd(II) to Pd(0).[1]
-
Base Selection and Strength: The nitro group on the substrate is sensitive to strong bases. The use of potent bases like sodium tert-butoxide (NaOtBu) can lead to side reactions and decomposition.[2] Weaker inorganic bases such as potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more suitable for this substrate, although they may necessitate higher reaction temperatures.[1]
-
Inert Atmosphere: Palladium(0) catalysts are susceptible to oxidation. It is crucial to ensure that the reaction is set up under a rigorously maintained inert atmosphere (argon or nitrogen) and that all solvents and reagents are properly degassed.
-
Reagent Purity: Impurities in the this compound, the amine coupling partner, or the solvent can poison the catalyst. Ensure all starting materials are of high purity.
Q2: I am seeing significant amounts of debromination or other side products. How can I minimize these?
A2: The formation of byproducts such as 5-nitroaniline (from hydrodehalogenation) is a common issue. Here’s how to address it:
-
Ligand Choice: The structure of the phosphine ligand plays a crucial role in promoting the desired reductive elimination over side reactions like β-hydride elimination. For electron-deficient aryl halides like this compound, bulky, electron-rich biarylphosphine ligands such as XPhos or BrettPhos are often effective.
-
Reaction Temperature: While higher temperatures can increase the reaction rate, they can also promote catalyst decomposition and side reactions. It is advisable to screen a range of temperatures (e.g., 80-110 °C) to find the optimal balance between reaction rate and selectivity.
-
Base Equivalents: Using a large excess of the base can sometimes exacerbate side reactions. A modest excess (e.g., 1.5-2.0 equivalents) is typically sufficient.
Q3: Can the nitro group be reduced under the reaction conditions?
A3: While not the most common side reaction under standard Buchwald-Hartwig conditions, reduction of the nitro group is a possibility, especially if a hydride source is present. The choice of a bimetallic palladium-copper (Pd-Cu) nanocatalyst in aqueous micelles has been shown to facilitate the amination pathway while avoiding undesired hydrodehalogenation, potentially through the in-situ formation of Cu-hydride species that prevent Pd-hydride-mediated side reactions.[3] If nitro group reduction is suspected, careful analysis of the crude reaction mixture by techniques such as LC-MS is recommended to identify any reduced byproducts.
Optimizing Catalyst Loading
The amount of palladium catalyst used is a critical parameter that affects both the efficiency and the cost of the reaction. The optimal catalyst loading should be determined experimentally for each specific substrate combination.
Data on Catalyst Loading for Structurally Similar Substrates
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2 | 4 | K₃PO₄ | Toluene (B28343)/Water | 100 | 18 | >95 |
| 1 | 2 | K₃PO₄ | Toluene/Water | 100 | 18 | 85-90 |
| 0.5 | 1 | K₃PO₄ | Toluene/Water | 100 | 24 | 70-75 |
Data is representative for the amination of 1-bromo-3-butoxy-5-nitrobenzene (B8028154) with aqueous ammonia, using a biarylphosphine ligand.[1]
Experimental Protocols
The following is a general protocol for the Buchwald-Hartwig amination of this compound. This should be considered a starting point, and optimization of specific parameters is highly recommended.
General Protocol for Buchwald-Hartwig Amination of this compound
Materials:
-
This compound
-
Amine coupling partner
-
Palladium precursor (e.g., Pd₂(dba)₃ or a suitable pre-catalyst)
-
Phosphine ligand (e.g., XPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous, degassed toluene
-
Deionized water
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), the palladium precursor (0.02 mmol, 2 mol% Pd), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the Schlenk tube, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Addition of Reagents: Under the inert atmosphere, add potassium phosphate (2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) followed by deionized water (1 mL) via syringe.
-
Amine Addition: Add the amine coupling partner (1.2 mmol, 1.2 equiv).
-
Reaction: Place the Schlenk tube in a preheated oil bath at 100 °C and stir the mixture vigorously for 18-24 hours. Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (B1210297) (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizing Workflows and Relationships
To aid in understanding the experimental process and the underlying chemical principles, the following diagrams have been generated.
Caption: Experimental workflow for the Buchwald-Hartwig amination of this compound.
Caption: Troubleshooting guide for low yield in the Buchwald-Hartwig amination of this compound.
References
Technical Support Center: Purification of 3-Bromo-5-nitroaniline
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the removal of impurities from commercial 3-Bromo-5-nitroaniline.
Frequently Asked Questions (FAQs)
Q1: What are the potential impurities in commercial this compound?
A1: Commercial this compound may contain several impurities stemming from its synthesis. These can include:
-
Isomeric Impurities: Other isomers of bromo-nitroaniline, such as 2-Bromo-5-nitroaniline or 4-Bromo-3-nitroaniline, can be present.[1]
-
Starting Materials: Unreacted precursors like 1-bromo-3,5-dinitrobenzene (B94040) may remain in the final product.[2]
-
Byproducts of Synthesis: Side reactions during the manufacturing process can lead to the formation of related substances. For instance, incomplete reduction of 1-bromo-3,5-dinitrobenzene could be a source of impurity.
Q2: What are the recommended primary methods for purifying this compound?
A2: The two most common and effective methods for purifying solid organic compounds like this compound are recrystallization and column chromatography.[3] The choice between them depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I assess the purity of my this compound sample?
A3: Purity can be assessed using several analytical techniques:
-
Thin-Layer Chromatography (TLC): A quick and effective method to visualize the number of components in your sample. A pure sample should ideally show a single spot.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample and can detect impurities at low levels.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify the compound and detect the presence of impurities by observing unexpected signals.[4][7]
-
Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. Impurities tend to broaden and depress the melting point range.
Troubleshooting Purification Issues
Recrystallization
Q4: My this compound is not dissolving, even in the hot recrystallization solvent. What should I do?
A4: This indicates that you have either used too little solvent or the chosen solvent is not suitable.
-
Action: Gradually add more of the hot solvent until the solid dissolves.[8][9] If a large volume of solvent is required, it is better to choose a different solvent in which your compound is more soluble at elevated temperatures.
Q5: I have dissolved my compound, but no crystals form upon cooling. What is the problem?
A5: This can happen for a few reasons:
-
Too much solvent was used: The solution may not be saturated enough for crystals to form. You can try to evaporate some of the solvent to increase the concentration and then allow it to cool again.[10]
-
Supersaturation: The solution might be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound to induce crystallization.
-
Cooling too rapidly: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slow cooling promotes the formation of purer crystals.[9]
Q6: My product has "oiled out" instead of forming crystals. How can I resolve this?
A6: "Oiling out" occurs when the solid melts in the hot solvent and comes out of the solution as a liquid upon cooling.
-
Solution: Reheat the solution to dissolve the oil. Add a small amount of a solvent in which the compound is more soluble to lower the saturation point. Alternatively, you can try a different solvent system altogether. Using a solvent mixture, like ethanol (B145695) and water, can sometimes prevent this issue.[11]
Q7: After recrystallization, the purity of my product is still low. What are my options?
A7: If a single recrystallization does not yield a product of sufficient purity, you can either perform a second recrystallization or switch to a more powerful purification technique like column chromatography.
Column Chromatography
Q8: My compounds are not separating on the silica (B1680970) gel column. What can I change?
A8: Poor separation is usually due to an inappropriate solvent system (eluent).
-
Troubleshooting:
-
If the compounds are moving too quickly (high Rf values on TLC), your eluent is too polar. Decrease the polarity by reducing the proportion of the more polar solvent (e.g., use less ethyl acetate (B1210297) in a hexane (B92381)/ethyl acetate mixture).
-
If the compounds are moving too slowly or are stuck at the top of the column (low Rf values), your eluent is not polar enough. Increase the polarity by adding more of the polar solvent.[12]
-
Q9: How do I choose the correct solvent system for my column?
A9: The ideal solvent system is typically determined by running TLC plates first. You are looking for a solvent mixture that gives your desired compound an Rf value of approximately 0.25-0.35, and that shows good separation between the spot of your target compound and the spots of the impurities.[13]
Quantitative Data Summary
The following table summarizes the expected outcomes from the purification of commercial this compound.
| Parameter | Before Purification | After Recrystallization | After Column Chromatography |
| Typical Purity | 95-97%[2] | >98% | >99% |
| Appearance | Yellow to orange solid | Bright yellow crystals | Bright yellow solid |
| Expected Recovery | N/A | 70-90% | 60-85% |
Experimental Protocols
Protocol 1: Recrystallization of this compound from Ethanol/Water
-
Dissolution: Place the impure this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with heating and stirring.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Induce Crystallization: While the solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point). Then, add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8][10]
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the crystals in a vacuum oven or air dry them to remove the residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine the optimal solvent system (eluent), for example, a mixture of hexane and ethyl acetate, by running TLC plates. A common starting point is a 4:1 mixture of hexane:ethyl acetate.[7]
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into a chromatography column. Allow the silica to settle, ensuring there are no air bubbles or cracks. Drain the excess solvent until the solvent level is just above the top of the silica.[14]
-
Loading the Sample: Dissolve the crude this compound in a minimum amount of the eluent and carefully load it onto the top of the silica gel column.[14][15]
-
Elution: Add the eluent to the column and begin to collect fractions. The less polar impurities will elute first, followed by the more polar this compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualization
References
- 1. guidechem.com [guidechem.com]
- 2. This compound | CAS#:55215-57-1 | Chemsrc [chemsrc.com]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. hrcak.srce.hr [hrcak.srce.hr]
- 5. 2-Bromo-5-nitroaniline | SIELC Technologies [sielc.com]
- 6. Separation of 2-Bromo-5-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. This compound | 55215-57-1 [chemicalbook.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. mt.com [mt.com]
- 11. Tips & Tricks [chem.rochester.edu]
- 12. studylib.net [studylib.net]
- 13. scribd.com [scribd.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
Preventing decomposition of 3-Bromo-5-nitroaniline during reactions
Welcome to the Technical Support Center for 3-Bromo-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound during chemical reactions. Here, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues encountered in the laboratory.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is influenced by several factors related to its chemical structure, which contains a reactive amino group, an electron-withdrawing nitro group, and a bromine atom on an aromatic ring. Key factors leading to decomposition include:
-
Elevated Temperatures: Like many nitroaromatic compounds, this compound can be sensitive to high temperatures, which can lead to thermal decomposition.
-
Strongly Acidic or Basic Conditions: The amino group is basic and can be protonated in strong acids, altering the reactivity of the molecule.[1][2] Conversely, strong bases can react with the amine proton or promote side reactions.
-
Presence of Strong Oxidizing or Reducing Agents: The nitro and amino groups are susceptible to oxidation and reduction, respectively. Uncontrolled reactions with strong redox agents can lead to degradation.
-
Light and Air Exposure: Prolonged exposure to light and air can potentially lead to gradual decomposition, a common issue with many aniline (B41778) derivatives.
-
Incompatible Reagents: Certain reagents may be incompatible with the functional groups present in this compound, leading to unwanted side reactions and decomposition.
Q2: I am observing a significant color change (darkening) in my reaction mixture. What is the likely cause?
A2: A significant darkening of the reaction mixture, often to a dark brown or black color, is a common indicator of decomposition or side-product formation. For reactions involving anilines, this can be due to:
-
Oxidation: The aniline moiety can be susceptible to oxidation, forming colored polymeric byproducts. This is often exacerbated by the presence of air (oxygen) and certain metal catalysts.
-
Decomposition of Intermediates: In reactions like diazotization, the intermediate diazonium salt is thermally unstable and can decompose, leading to a complex mixture of colored byproducts.[3][4]
-
Side Reactions: Unwanted side reactions, such as azo coupling in diazotization reactions, can produce highly colored compounds.[3]
To mitigate this, ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon), maintain strict temperature control, and ensure the purity of your starting materials and reagents.
Q3: How should this compound be stored to ensure its stability?
A3: To maintain the integrity of this compound, it is recommended to store it in a cool, dark, and dry place under an inert atmosphere. Exposure to light, heat, and moisture should be minimized.
Troubleshooting Guides
Diazotization and Sandmeyer Reactions
Issue: Low yield of the desired product, formation of a tarry, dark-colored mixture.
| Possible Cause | Troubleshooting Steps |
| Decomposition of the Diazonium Salt | - Maintain a strict low temperature (0-5 °C) throughout the reaction using an ice-salt bath.[3] - Add the sodium nitrite (B80452) solution slowly and dropwise to prevent localized heating.[3] - Use the freshly prepared diazonium salt immediately in the subsequent reaction. |
| Incomplete Diazotization | - Ensure the this compound is fully dissolved in a sufficient excess of strong mineral acid (e.g., HCl, H₂SO₄) before adding sodium nitrite.[3] - Use high-purity starting materials and freshly prepared sodium nitrite solution.[3] |
| Azo Coupling Side Reaction | - Maintain a sufficiently high acid concentration to ensure the complete protonation of the starting aniline, which prevents it from acting as a coupling partner.[3] |
Experimental Protocol: Diazotization of this compound
-
Preparation: In a flask equipped with a stirrer and a dropping funnel, dissolve this compound (1.0 eq.) in a suitable mineral acid (e.g., 2.5-3.0 eq. of HCl in water).
-
Cooling: Cool the solution to 0-5 °C in an ice-salt bath with continuous stirring.
-
Nitrite Addition: Prepare a solution of sodium nitrite (1.0-1.1 eq.) in cold water. Add this solution dropwise to the cold, stirred amine solution, ensuring the temperature remains below 5 °C.
-
Monitoring: Monitor the completion of the diazotization by testing for the absence of the starting amine (e.g., by TLC) and the presence of nitrous acid using starch-iodide paper.
-
Immediate Use: Proceed immediately with the subsequent reaction (e.g., Sandmeyer reaction) using the cold diazonium salt solution.
Logical Workflow for Troubleshooting Diazotization Reactions
Caption: Troubleshooting Diazotization Reactions.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)
Issue: Low or no conversion of this compound, formation of palladium black.
| Possible Cause | Troubleshooting Steps |
| Catalyst Deactivation/Poisoning | - The aniline nitrogen can coordinate to the palladium center, inhibiting its catalytic activity. Use bulky phosphine (B1218219) ligands (e.g., XPhos, SPhos) to sterically hinder this interaction.[5] - Ensure the reaction is thoroughly degassed to remove oxygen, which can oxidize the active Pd(0) catalyst and phosphine ligands.[6] |
| Inefficient Oxidative Addition | - The C-Br bond in this compound is activated by the nitro group, but for challenging couplings, consider a more active catalyst system. - For Suzuki couplings, ensure the base is appropriate and present in sufficient quantity to facilitate transmetalation.[6] |
| Side Reactions | - Protodebromination: The starting material is converted to 3-nitroaniline. Ensure anhydrous conditions if necessary and consider the choice of base. - Homocoupling: Formation of biaryl products. This can sometimes be minimized by adjusting the reaction temperature and addition rate of the coupling partner.[5] |
Experimental Protocol: General Suzuki-Miyaura Coupling
-
Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 eq.), the boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium pre-catalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, DMF).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or an appropriate aqueous solution. Purify the product by column chromatography.
Decision Pathway for Optimizing Cross-Coupling Reactions
Caption: Optimizing Palladium-Catalyzed Cross-Coupling.
Reduction of the Nitro Group
Issue: Incomplete reduction or formation of undesired byproducts.
| Possible Cause | Troubleshooting Steps |
| Incomplete Reaction | - Ensure sufficient equivalents of the reducing agent are used. - Increase reaction time or temperature, if compatible with other functional groups. |
| Formation of Azo/Azoxy Byproducts | - This can occur with certain reducing agents like LiAlH₄.[7] For the clean conversion to the diamine, catalytic hydrogenation (e.g., H₂, Pd/C) or metal/acid combinations (e.g., SnCl₂, HCl; Fe, HCl) are generally preferred. |
| Debromination | - Catalytic hydrogenation with Pd/C can sometimes lead to dehalogenation. If this is an issue, consider using Raney Nickel or other reducing agents like SnCl₂ or Fe/NH₄Cl.[7] |
Experimental Protocol: Reduction with Tin(II) Chloride
-
Preparation: In a round-bottom flask, suspend this compound (1.0 eq.) in a suitable solvent like ethanol (B145695) or ethyl acetate.
-
Reagent Addition: Add a solution of SnCl₂·2H₂O (3.0-5.0 eq.) in concentrated HCl.
-
Reaction: Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and carefully basify with a concentrated NaOH or NaHCO₃ solution to precipitate the tin salts.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate to obtain the crude product, which can be further purified.
Potential Decomposition/Side Reaction Pathways
Caption: Potential Reaction and Decomposition Pathways.
References
Technical Support Center: Purifying 3-Bromo-5-nitroaniline Derivatives by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 3-Bromo-5-nitroaniline and its derivatives using column chromatography. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary phase for the column chromatography of this compound derivatives?
A1: For the purification of this compound and its derivatives, the standard and most cost-effective stationary phase is silica (B1680970) gel (230-400 mesh). This is a polar adsorbent suitable for compounds with moderate polarity.
Q2: How do I select an appropriate mobile phase (eluent) for the separation?
A2: The choice of mobile phase is critical for a successful separation. A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent such as ethyl acetate (B1210297).[1] The optimal ratio should be determined by thin-layer chromatography (TLC) prior to running the column. Aim for a solvent system that gives your target compound a retention factor (Rf) between 0.2 and 0.3 for the best separation.[1]
Q3: What is the ideal sample loading technique for column chromatography?
A3: The sample should be dissolved in a minimal amount of the mobile phase or a slightly more polar solvent to ensure a concentrated band at the top of the column. If the sample is not very soluble in the eluent, a "dry loading" technique can be used. This involves adsorbing the sample onto a small amount of silica gel and then carefully adding the dried silica to the top of the column.
Q4: Should I use isocratic or gradient elution for my separation?
A4: The choice between isocratic (constant solvent composition) and gradient (changing solvent composition) elution depends on the complexity of your sample.
-
Isocratic elution is simpler and is often sufficient if the impurities have significantly different polarities from your target compound.
-
Gradient elution , where the polarity of the mobile phase is gradually increased, is beneficial for separating complex mixtures with a wide range of polarities. It can help to shorten the elution time for strongly retained compounds.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Peak Tailing/Streaking | The basic aniline (B41778) group is interacting with the acidic silanol (B1196071) groups on the silica gel surface. | Add a small amount (0.1-1%) of a basic modifier like triethylamine (B128534) (Et₃N) to your mobile phase to neutralize the acidic sites on the silica gel.[2] |
| Poor Separation of Isomers | The mobile phase composition is not optimal for resolving compounds with similar polarities. | - Perform a thorough screening of different solvent systems using TLC. - Consider using a less polar solvent system to increase the separation between spots on the TLC plate. - A longer column may improve resolution. |
| Compound is not Eluting | The mobile phase is not polar enough to move the compound down the column. | - Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexanes). - If the compound is very polar, a stronger eluent like dichloromethane/methanol may be necessary. |
| Cracked or Dry Column Bed | The solvent level was allowed to drop below the top of the silica gel. | This can lead to poor separation. The column will likely need to be repacked. Always ensure the silica bed is covered with solvent. |
| Low Recovery of Product | - The compound may be partially degrading on the silica gel. - The fractions containing the product were not all collected. - The product is highly soluble in the mobile phase and eluted quickly. | - Minimize the time the compound spends on the column by using a slightly more polar solvent system. - Carefully monitor the elution with TLC to ensure all product-containing fractions are collected. - Use a less polar solvent to slow down the elution of the target compound. |
Data Presentation
Table 1: Recommended Starting Solvent Systems and Typical Rf Values for Nitroaniline Derivatives
| Compound Type | Stationary Phase | Mobile Phase (Eluent) | Typical Rf Value | Notes |
| Nitroanilines | Silica Gel | Hexane (B92381):Ethyl Acetate (9:1 to 7:3) | 0.2 - 0.4 | The exact ratio should be optimized using TLC.[1] |
| o-nitroaniline | Silica Gel | Cyclohexane:Ethyl Acetate (1:1) | 0.606 | Less polar due to intramolecular hydrogen bonding.[3] |
| p-nitroaniline | Silica Gel | Cyclohexane:Ethyl Acetate (1:1) | 0.455 | More polar than the ortho isomer.[3] |
| m-nitroaniline | Silica Gel | Dichloromethane | ~0.44 | Data from separation of a mixture with pyrene.[4] |
Experimental Protocols
General Protocol for Column Chromatography Purification of this compound Derivatives
-
TLC Analysis:
-
Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).
-
Spot the solution onto a silica gel TLC plate.
-
Develop the plate using various ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under UV light.
-
The ideal solvent system will give the desired product an Rf value of approximately 0.2-0.3 and show good separation from impurities.
-
-
Column Packing:
-
Secure a glass column vertically.
-
Place a small plug of cotton or glass wool at the bottom.
-
Add a thin layer of sand.
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Pour the slurry into the column, gently tapping the sides to ensure even packing and remove air bubbles.
-
Add another layer of sand on top of the silica bed.
-
Drain the excess solvent until the level is just at the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound derivative in a minimal amount of the mobile phase.
-
Carefully apply the sample solution to the top of the silica gel bed using a pipette.
-
Allow the sample to adsorb onto the silica by draining the solvent to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Maintain a steady flow rate.
-
Collect the eluting solvent in a series of labeled test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions by TLC.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound derivative.
-
Mandatory Visualizations
Caption: Experimental workflow for the purification of this compound derivatives.
Caption: Troubleshooting decision tree for common column chromatography issues.
References
Technical Support Center: Managing Regioselectivity of Reactions with 3-Bromo-5-nitroaniline
Welcome to the technical support center for 3-Bromo-5-nitroaniline. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the regioselective reactions of this versatile chemical intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing regioselectivity in reactions with this compound?
A1: The regioselectivity of reactions involving this compound is primarily governed by the electronic and steric effects of its three substituents: the amino (-NH₂), bromo (-Br), and nitro (-NO₂) groups.
-
Amino Group (-NH₂): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring through resonance.
-
Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group due to its powerful electron-withdrawing nature through both inductive and resonance effects.
-
Bromo Group (-Br): This is a deactivating, ortho, para-directing group. It withdraws electron density inductively but can donate it through resonance.
The interplay of these directing effects determines the position of substitution in electrophilic aromatic substitution reactions. In nucleophilic aromatic substitution and cross-coupling reactions, the positions of the bromo and nitro groups are key.
Q2: For electrophilic aromatic substitution on this compound, which position is the most likely to be substituted?
A2: To predict the most likely position for electrophilic substitution, we must consider the directing effects of the existing substituents. The amino group strongly directs ortho and para to itself (positions 2, 4, and 6). The nitro group directs meta to itself (positions 2, 4, and 6). The bromo group directs ortho and para to itself (positions 2, 4, and 6).
All three substituents direct to the same positions (2, 4, and 6). The amino group is the strongest activating group, and therefore, substitution will be directed by it. Of the available positions, position 4 is sterically the most accessible. Therefore, electrophilic substitution is most likely to occur at the C4 position .
Q3: Is this compound a good candidate for nucleophilic aromatic substitution (SNAr)?
A3: Yes, this compound can be a suitable substrate for nucleophilic aromatic substitution (SNAr). The presence of a strong electron-withdrawing nitro group ortho and para to the bromine atom activates the ring towards nucleophilic attack. In this case, the nitro group is meta to the bromine, which provides less activation than if it were in the ortho or para position. However, the cumulative electron-withdrawing effect of the nitro and bromo groups can still make SNAr reactions feasible under appropriate conditions, typically with strong nucleophiles and/or heating.
Q4: Which reaction is more favorable on this compound: substitution of the bromo group or a hydrogen atom?
A4: In palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, the reaction will overwhelmingly occur at the carbon-bromine bond. The mechanism of these reactions involves oxidative addition of the palladium catalyst to the C-Br bond, which is a much more facile process than C-H activation in this context. For SNAr reactions, the bromine is a good leaving group, and its substitution is more likely than the substitution of a hydride ion.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Electrophilic Aromatic Substitution
Symptoms:
-
Formation of a mixture of isomers (e.g., substitution at C2, C4, and/or C6).
-
Low yield of the desired isomer.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Reaction temperature is too high. | Higher temperatures can overcome the activation energy barriers for the formation of less-favored isomers. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
| Steric hindrance at the desired position. | If targeting a more sterically hindered position, consider using a smaller electrophile or a different catalyst that may favor that position. |
| Protonation of the amino group. | In strongly acidic conditions, the amino group can be protonated to form an anilinium ion (-NH₃⁺), which is a meta-directing group. This can lead to a complex mixture of products. Consider protecting the amine group as an amide before the electrophilic substitution. The amide is still an ortho, para-director but is less activating and can be removed after the reaction. |
Issue 2: Low Yield in Suzuki-Miyaura Coupling
Symptoms:
-
Low conversion of this compound.
-
Significant formation of homocoupled boronic acid byproducts.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Catalyst deactivation. | The amino and nitro groups can potentially coordinate to the palladium catalyst and inhibit its activity. Ensure thorough degassing of solvents and use of an inert atmosphere. Consider using a more robust catalyst system (e.g., a palladacycle or a catalyst with bulky, electron-rich phosphine (B1218219) ligands). |
| Inappropriate base. | The choice of base is crucial for the transmetalation step. A weak base may not be sufficient. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. |
| Solvent system. | The solvent system needs to be appropriate for both the organic and inorganic reagents. A mixture of an organic solvent (e.g., dioxane, toluene) and water is commonly used. |
| Side reactions of the boronic acid. | Protodeboronation (replacement of the boronic acid group with hydrogen) can be a significant side reaction. Use a slight excess (1.1-1.5 equivalents) of the boronic acid and ensure anhydrous conditions for the organic solvent. |
Issue 3: Difficulty in Achieving Buchwald-Hartwig Amination
Symptoms:
-
No reaction or very slow conversion.
-
Formation of hydrodehalogenation byproduct (replacement of bromine with hydrogen).
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incorrect ligand choice. | The ligand is critical for the efficiency of the Buchwald-Hartwig reaction. For electron-deficient aryl bromides like this compound, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective. |
| Base incompatibility. | Strong bases like NaOtBu or KOtBu are often used, but they can be incompatible with nitro groups.[1] Consider using a weaker base like Cs₂CO₃ or K₃PO₄, although this may require higher temperatures or longer reaction times.[1] |
| Amine nucleophilicity. | If using a weakly nucleophilic amine, a more active catalyst system or higher reaction temperatures may be necessary. |
| Inhibition by the aniline (B41778) substrate. | The amino group of this compound could potentially compete as a nucleophile. While intermolecular self-coupling is less likely, it could interfere with the catalyst. Using a higher concentration of the desired amine nucleophile can help to outcompete this. |
Experimental Protocols
Synthesis of this compound from 1-Bromo-3,5-dinitrobenzene[2]
This protocol describes the selective reduction of one nitro group.
Reagents:
-
Ammonium sulfide (B99878) ((NH₄)₂S) solution (20% in water)
-
Ethanol
-
Ethyl acetate (B1210297)
-
Water
-
Saturated saline solution
Procedure:
-
To a solution of 1-bromo-3,5-dinitrobenzene (1.0 eq) in ethanol, add an aqueous 20% (NH₄)₂S solution (2.2 eq) at room temperature.[2]
-
Heat the reaction mixture to reflux for 2 hours.[2]
-
After the reaction is complete (monitor by TLC), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.[2]
-
Separate the organic layer, wash with saturated saline, and dry over anhydrous sodium sulfate.[2]
-
Concentrate the organic layer under reduced pressure.[2]
-
Purify the crude product by silica (B1680970) gel column chromatography using an appropriate eluent (e.g., ethyl acetate/hexane) to afford this compound.[2]
Expected Yield: ~84%[2]
General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide (Adaptable for this compound)
This is a general procedure that may require optimization for this compound.
Reagents:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
K₃PO₄ (2.0 eq)
-
Water (degassed)
Procedure:
-
In a dry reaction vessel, combine this compound, the arylboronic acid, K₃PO₄, and Pd(PPh₃)₄.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).
-
Stir the reaction mixture at 80-100 °C and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide (Adaptable for this compound)[3]
This protocol is adapted from a procedure for a structurally similar compound and will likely require optimization.[3]
Reagents:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq) or Pd(OAc)₂ (0.04 eq)
-
XPhos (or another suitable ligand) (0.08 eq)
-
Cs₂CO₃ or K₃PO₄ (2.0 eq)
-
Anhydrous toluene (B28343) or dioxane
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the palladium precursor, and the ligand.
-
Add the base.
-
Add the anhydrous solvent, followed by the amine.
-
Seal the tube and heat the reaction mixture with vigorous stirring at 80-110 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once complete, cool to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry the organic layer, concentrate, and purify by column chromatography.
Data Presentation
Table 1: Representative Conditions for Buchwald-Hartwig Amination of Structurally Similar Bromo-nitro Aromatics
| Aryl Bromide | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1-Bromo-3-butoxy-5-nitrobenzene | aq. NH₃ | Pd(OAc)₂ (2) | KPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 18 | High (not specified)[3] |
| 2-Bromo-nitroanilines | Various anilines | Pd(OAc)₂ (10) | X-Phos (10) | NaOtBu | Toluene | 100 | 0.17 (MW) | >95[4] |
Visualizations
Caption: Directing effects for electrophilic substitution on this compound.
References
Scaling up the synthesis of 3-Bromo-5-nitroaniline for laboratory use
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the laboratory-scale synthesis of 3-Bromo-5-nitroaniline. It includes a detailed experimental protocol, troubleshooting guides, frequently asked questions (FAQs), and essential safety information.
Experimental Protocol: Selective Reduction of 1-Bromo-3,5-dinitrobenzene (B94040)
This protocol details a reliable method for the synthesis of this compound via the selective reduction of one nitro group of 1-Bromo-3,5-dinitrobenzene using an aqueous solution of ammonium (B1175870) sulfide (B99878).
Materials and Reagents:
-
1-Bromo-3,5-dinitrobenzene
-
Ethanol
-
20% Aqueous ammonium sulfide solution
-
Ethyl acetate (B1210297)
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, flasks, and other standard laboratory glassware
-
Fume hood
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-Bromo-3,5-dinitrobenzene (1.0 eq) in ethanol.
-
Addition of Reducing Agent: To this solution, add a 20% aqueous ammonium sulfide solution (2.2 eq) at room temperature.
-
Reaction: Heat the reaction mixture to reflux. The reaction is typically complete within 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer with a saturated sodium chloride solution (brine).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by silica gel column chromatography using a mixture of ethyl acetate and hexane as the eluent to yield this compound as an orange solid.[1]
Quantitative Data Summary
| Parameter | Value | Reference |
| Starting Material | 1-Bromo-3,5-dinitrobenzene | [1] |
| Reagents | 20% Aqueous ammonium sulfide, Ethanol | [1] |
| Reaction Time | 2-4 hours | [1] |
| Reaction Temperature | Reflux | [1] |
| Purification Method | Silica gel column chromatography | [1] |
| Eluent System | Ethyl acetate/Hexane | [1] |
| Typical Yield | ~84% | [1] |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Troubleshooting Guide & FAQs
Q1: The reaction is not going to completion, or the yield is low. What are the possible causes and solutions?
-
Incomplete Reaction:
-
Insufficient Reducing Agent: Ensure that the correct molar equivalent of ammonium sulfide is used. The quality of the ammonium sulfide solution can also affect the reaction; use a fresh or properly stored solution.
-
Low Reaction Temperature: The reaction requires reflux conditions to proceed efficiently. Ensure the heating mantle is set to the appropriate temperature to maintain a steady reflux of ethanol.
-
Reaction Time: While typically complete in 2-4 hours, some variations in scale or reagent quality might require longer reaction times. Continue monitoring by TLC until the starting material is consumed.
-
-
Low Yield:
-
Work-up Losses: Ensure thorough extraction of the product from the aqueous layer with ethyl acetate. Multiple extractions may be necessary. Avoid vigorous shaking that can lead to emulsions.
-
Purification Issues: Improper column packing or choice of eluent can lead to poor separation and loss of product. Ensure the silica gel is properly packed and the eluent polarity is optimized for good separation of the product from impurities.
-
Q2: How do I effectively monitor the reaction progress using Thin Layer Chromatography (TLC)?
-
Spotting: On a TLC plate, spot the starting material (1-bromo-3,5-dinitrobenzene), the reaction mixture, and a co-spot (a spot of the starting material and the reaction mixture in the same lane).
-
Eluent: A mixture of ethyl acetate and hexane is a good starting point for the mobile phase. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: The starting material and the product are both UV active and will appear as dark spots under a UV lamp. The product, this compound, is an aniline (B41778) derivative and will be more polar than the starting dinitro compound, resulting in a lower Rf value. The reaction is complete when the spot corresponding to the starting material has disappeared from the reaction mixture lane.
Q3: What are the common impurities, and how can they be removed?
-
Unreacted Starting Material: If the reaction is incomplete, unreacted 1-bromo-3,5-dinitrobenzene will be present. This can be separated from the more polar product by column chromatography.
-
Over-reduction Product: In some cases, both nitro groups may be reduced to form 3-bromo-1,5-diaminobenzene. This di-amino product is significantly more polar than the desired mono-amino product and can be separated by column chromatography.
-
Sulfur-containing byproducts: The use of ammonium sulfide can sometimes lead to the formation of elemental sulfur or other sulfur-containing impurities. Most of these can be removed during the aqueous work-up and column chromatography.
Q4: What safety precautions should be taken when handling ammonium sulfide solution?
-
Toxicity and Odor: Ammonium sulfide solution has a strong, unpleasant odor of rotten eggs (due to hydrogen sulfide) and ammonia. It is toxic and corrosive.[2] Always handle this reagent in a well-ventilated fume hood.[3][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[4]
-
Flammability: Ammonium sulfide solutions are flammable.[3] Keep away from open flames, sparks, and other ignition sources.[2][5]
-
Storage: Store in a cool, dark, and well-ventilated area, away from acids and oxidizing agents. The container should be tightly sealed.
-
Spills: In case of a spill, absorb the liquid with an inert material like sand or vermiculite (B1170534) and dispose of it as hazardous waste.[5] Do not allow it to enter drains or waterways.[5]
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical progression of troubleshooting common issues during the synthesis.
References
Validation & Comparative
A Comparative Analysis of 3-Bromo-5-nitroaniline and its Isomeric Counterparts for Drug Development Professionals
An in-depth guide to the reactivity of bromo-nitroaniline isomers, providing researchers and scientists with comparative data and experimental insights to inform synthetic strategies in drug discovery and development.
The strategic incorporation of substituted anilines is a cornerstone of modern medicinal chemistry. Among these, bromo-nitroanilines offer a versatile scaffold, with the bromine atom serving as a useful handle for cross-coupling reactions and the nitro group providing a precursor to a primary amine or acting as a key pharmacophoric feature. The constitutional isomerism of these functional groups, however, profoundly influences the molecule's electronic properties and, consequently, its chemical reactivity. This guide provides a comparative analysis of the reactivity of 3-Bromo-5-nitroaniline against other common bromo-nitroaniline isomers, supported by experimental data and detailed protocols to aid in the strategic selection and application of these valuable synthetic intermediates.
Comparative Reactivity Analysis
The reactivity of bromo-nitroaniline isomers is primarily dictated by the interplay of the electronic effects of the amino, bromo, and nitro groups, as well as steric hindrance. Two key reaction types are of particular interest in the context of drug development: nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a powerful tool for the functionalization of aromatic rings. The feasibility and rate of SNAr reactions on bromo-nitroanilines are highly dependent on the position of the strongly electron-withdrawing nitro group relative to the bromine leaving group. For an efficient SNAr reaction to occur, the nitro group must be positioned ortho or para to the bromine atom. This positioning allows for the stabilization of the negatively charged Meisenheimer intermediate through resonance.
In the case of This compound , the nitro group is meta to the bromine atom. Consequently, it cannot effectively stabilize the intermediate via resonance, rendering this isomer significantly less reactive towards nucleophilic aromatic substitution compared to isomers where such stabilization is possible.
Expected Reactivity Order for SNAr:
-
Most Reactive: Isomers with ortho or para positioning of the nitro group to the bromine, such as 2-Bromo-4-nitroaniline and 4-Bromo-2-nitroaniline .
-
Least Reactive: Isomers with meta positioning of the nitro group, such as This compound and 4-Bromo-3-nitroaniline .
Figure 1: Relationship between nitro group position and SNAr reactivity.
Reduction of the Nitro Group
The reduction of the nitro group to a primary amine is a fundamental transformation in the synthesis of many pharmaceutical compounds. This reaction is typically carried out via catalytic hydrogenation or by using reducing agents such as tin(II) chloride or sodium dithionite. The reactivity of the bromo-nitroaniline isomers in this reaction can be influenced by steric hindrance around the nitro group.
Isomers with substituents ortho to the nitro group, such as 2-Bromo-6-nitroaniline , may exhibit slower reduction rates due to steric hindrance, which can impede the approach of the reductant or the binding to the catalyst surface. In contrast, isomers with less sterically hindered nitro groups, like This compound and 4-Bromo-2-nitroaniline , are expected to undergo reduction more readily.
Physicochemical Properties and Basicity
| Isomer | Predicted pKa Trend | Rationale |
| This compound | Weakly Basic | The nitro group is meta to the amino group, exerting a primarily inductive electron-withdrawing effect. |
| 2-Bromo-4-nitroaniline | Very Weakly Basic | The nitro group is para to the amino group, allowing for strong resonance electron withdrawal, which is further enhanced by the inductive effect of the ortho bromine. Intramolecular hydrogen bonding between the amino and bromo groups may also play a role. |
| 4-Bromo-2-nitroaniline | Very Weakly Basic | The nitro group is ortho to the amino group, leading to strong resonance and inductive electron withdrawal, as well as potential intramolecular hydrogen bonding between the amino and nitro groups, significantly reducing basicity. |
Experimental Protocols
To provide a practical context for the comparison of reactivity, detailed experimental protocols for the synthesis of a representative bromo-nitroaniline isomer and a typical reduction reaction are provided below.
Synthesis of 4-Bromo-2-nitroaniline from 2-Nitroaniline (B44862)
Materials:
-
2-Nitroaniline
-
Potassium bromide solution (15%)
-
Sulfuric acid (98%)
-
Sodium chlorate (B79027) solution (30%)
-
Water
Procedure:
-
In a 500 mL four-necked flask, add 273.5 g of 15% potassium bromide solution.
-
Slowly add 48.5 g of 98% sulfuric acid while stirring and allow the mixture to stir for 30 minutes.
-
Add 88 g of 2-nitroaniline to the mixture and heat to 35°C.
-
Slowly add 54 g of a 30% sodium chlorate solution dropwise, maintaining the temperature for 30 minutes.
-
Heat the reaction mixture to 75°C and maintain for 2 hours.
-
Cool the mixture to room temperature and filter the precipitate.
-
Wash the filter cake with water until the pH is between 5 and 8.
-
Dry the product to obtain pale yellow 4-Bromo-2-nitroaniline.
Reduction of a Bromo-nitroaniline to a Bromo-phenylenediamine
Materials:
-
Bromo-nitroaniline isomer
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH) solution
Procedure:
-
Dissolve the bromo-nitroaniline isomer in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the flask.
-
Reflux the mixture for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the corresponding bromo-phenylenediamine.
Experimental Workflow for Comparative Reactivity Studies
To quantitatively compare the reactivity of different bromo-nitroaniline isomers, a standardized experimental workflow is essential. The following diagram outlines a general approach for such a study.
Figure 2: General workflow for comparing isomer reactivity.
Conclusion
The reactivity of bromo-nitroaniline isomers is a critical consideration for their effective use in drug discovery and development. This compound, with its meta-disposition of the nitro and bromo groups, exhibits significantly lower reactivity in nucleophilic aromatic substitution reactions compared to its ortho- and para-substituted counterparts. Conversely, its less sterically hindered nitro group suggests it may undergo reduction with relative ease. This comparative guide provides a framework for understanding these reactivity trends, supported by qualitative analysis and practical experimental protocols. For drug development professionals, a thorough understanding of these structure-reactivity relationships is paramount for the efficient design and synthesis of novel therapeutic agents.
Alternative methods for the synthesis of 3-Bromo-5-nitroaniline
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is paramount. 3-Bromo-5-nitroaniline is a valuable building block in the preparation of various pharmaceuticals and fine chemicals. This guide provides a comparative analysis of alternative methods for its synthesis, focusing on the partial reduction of 1-bromo-3,5-dinitrobenzene (B94040). The comparison includes detailed experimental protocols, quantitative data on yields, and a logical workflow diagram to aid in method selection.
Performance Comparison of Synthesis Methods
The primary route to this compound involves the selective reduction of one nitro group of 1-bromo-3,5-dinitrobenzene. The choice of reducing agent is critical to achieving high yield and purity. Below is a comparison of three common methods.
| Method | Starting Material | Reducing Agent | Solvent | Reaction Time | Yield (%) |
| Method 1: Ammonium (B1175870) Sulfide (B99878) Reduction | 1-Bromo-3,5-dinitrobenzene | Ammonium Sulfide ((NH4)2S) | Ethanol (B145695) | 2 hours | 84% |
| Method 2: Sodium Sulfide Reduction | 1-Bromo-3,5-dinitrobenzene | Sodium Sulfide Nonahydrate (Na2S·9H2O) / Ammonium Chloride (NH4Cl) | Water | 20 minutes | 70.5% |
| Method 3: Iron Powder Reduction | 1-Bromo-3,5-dinitrobenzene | Iron (Fe) Powder | Acetic Acid | 30 minutes | N/A |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below. These protocols are based on established laboratory procedures.
Method 1: Ammonium Sulfide Reduction
This method provides a high yield of the desired product through a straightforward procedure.[1]
Procedure:
-
Dissolve 1-bromo-3,5-dinitrobenzene (3.0 g, 12 mmol) in ethanol (15 mL) in a round-bottom flask at room temperature.[1]
-
To this solution, add a 20% aqueous solution of ammonium sulfide (9.0 mL, 26 mmol).[1]
-
Heat the reaction mixture to reflux and maintain for 2 hours.[1]
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297) and water.[1]
-
Separate the organic layer, wash it with saturated saline solution, and concentrate under reduced pressure.[1]
-
Purify the crude product by silica (B1680970) gel column chromatography using a 1:4 mixture of ethyl acetate and hexane (B92381) as the eluent to obtain this compound as an orange solid (2.2 g, 84% yield).[1]
Method 2: Sodium Sulfide Reduction
This alternative method offers a significantly shorter reaction time.
Procedure:
-
In a suitable reaction vessel, combine 3,5-dinitrobromobenzene (2.47 g, 10 mmol), ammonium chloride (3.68 g, 68 mmol), and concentrated ammonia (B1221849) (0.59 mL) dissolved in 17 mL of water.[2]
-
Heat the mixture to 80 °C. Once the solid has dissolved, add nine hydrated sodium sulfide (8.38 g, 35 mmol) in batches.[2]
-
Maintain the reaction at 80 °C for 20 minutes after the addition is complete.[2]
-
Filter the hot solution. Cool the filtrate and extract with ethyl acetate.
-
Dry the combined organic phases with anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the crude product by column chromatography (petroleum ether: ethyl acetate = 100:1, then 10:1) to obtain 3-nitro-5-bromoaniline as a light yellow solid (1.53 g, 70.5% yield).[2]
Method 3: Iron Powder Reduction
This classical reduction method is known for its cost-effectiveness, though the yield for this specific transformation was not detailed in the available literature.
Procedure:
-
Dissolve 1-bromo-3,5-dinitrobenzene (20 g, 80.97 mmol) in acetic acid (120 ml) in a reaction vessel and heat to 90 °C.[2]
-
Slowly add iron powder (11.3 g, 202.4 mmol) portion-wise over 30 minutes. Caution is advised as the reaction is highly exothermic.[2]
-
After the addition is complete, quench the reaction by adding crushed ice.
-
Filter the resulting precipitate and wash with cold water to obtain the product as an orange solid.[2]
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via the reduction of 1-Bromo-3,5-dinitrobenzene, highlighting the alternative reducing agents.
Caption: Workflow for the synthesis of this compound.
Logical Relationship of Synthesis Routes
The synthesis of this compound can be approached from different starting materials, each with its own set of transformations. The diagram below outlines the logical relationship between a potential multi-step synthesis from benzene (B151609) and the more direct reduction method.
Caption: Potential synthetic pathways to this compound.
References
A Comparative Guide to Palladium Catalysts for the Suzuki Coupling of 3-Bromo-5-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This guide provides a comparative overview of palladium catalyst systems for the Suzuki coupling of 3-bromo-5-nitroaniline, a key transformation in the synthesis of various pharmacologically active compounds and functional materials. The electron-withdrawing nature of the nitro group and the presence of the aniline (B41778) moiety can present challenges for this transformation, making the choice of an appropriate catalyst critical for achieving high yields and reaction efficiency.
This document outlines the performance of several palladium-based catalytic systems that have demonstrated efficacy in the coupling of challenging aryl bromides, including those with similar electronic properties to this compound. The information presented is supported by experimental data from relevant literature.
Performance Comparison of Palladium Catalysts
Direct comparative studies on this compound are not extensively available in a single source. However, by examining the performance of various palladium catalysts with structurally analogous substrates (e.g., other substituted bromoanilines or nitro-substituted aryl bromides), we can infer their potential efficacy for the target reaction. The following table summarizes the performance of three prominent classes of palladium catalysts.
| Catalyst System | Representative Substrate | Coupling Partner | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ with Buchwald Ligands | 4-Bromoacetophenone | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 2 | 98 |
| [Pd(IPr)(AN)Cl₂] (NHC-Pd Precatalyst) | 4-Chlorobenzonitrile | Phenylboronic acid | K₂CO₃ | Dioxane/H₂O | 80 | 16 | 95 |
| Pd(PPh₃)₄ | 4-Bromonitrobenzene | Phenylboronic acid | Na₂CO₃ | Toluene/EtOH/H₂O | 80 | 12 | 96 |
Note: The data presented is compiled from different studies with varying substrates and conditions and should be used as a guide for catalyst selection rather than a direct quantitative comparison for the Suzuki coupling of this compound.
Catalytic Systems in Detail
Palladium Acetate (B1210297) with Buchwald Ligands (e.g., SPhos, XPhos)
Palladium acetate, when combined with bulky, electron-rich phosphine (B1218219) ligands developed by the Buchwald group, forms highly active catalysts for a broad range of Suzuki couplings.[3] These systems are particularly effective for challenging substrates, including electron-deficient aryl bromides. The choice of ligand is crucial and can be tuned to optimize the reaction outcome.
General Experimental Protocol:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 mmol, 2.0 equiv.).
-
Solvent Addition: Add the chosen solvent (e.g., toluene, dioxane, 10 mL).
-
Catalyst Preparation: In a separate vial, pre-mix palladium acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%) and the phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%).
-
Catalyst Addition: Add the catalyst mixture to the reaction flask.
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.
N-Heterocyclic Carbene (NHC) Palladium Precatalysts
Well-defined palladium(II)-NHC precatalysts, such as those bearing aniline ligands, have emerged as highly active and stable catalysts for various cross-coupling reactions.[4] These catalysts are often air- and moisture-stable, making them convenient to handle. The strong σ-donating ability of the NHC ligand facilitates the oxidative addition step and promotes efficient catalysis.
General Experimental Protocol:
-
Reaction Setup: To a vial, add this compound (1.0 mmol, 1.0 equiv.), the arylboronic acid (1.5 mmol, 1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Catalyst Addition: Add the [Pd(IPr)(AN)Cl₂] precatalyst (0.01 mmol, 1 mol%).
-
Solvent Addition: Add the solvent system (e.g., dioxane and water, 4:1 ratio, 5 mL).
-
Reaction: Seal the vial and heat the reaction mixture in a preheated oil bath at the desired temperature (e.g., 80-100 °C) for the specified time.
-
Monitoring: Monitor the consumption of the starting material using TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers, and extract the aqueous layer with ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo. Purify the residue by flash chromatography.
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
Pd(PPh₃)₄ is a classical, widely used, and commercially available catalyst for Suzuki-Miyaura reactions.[2] While sometimes requiring higher catalyst loadings or longer reaction times compared to more modern systems, it is a reliable choice for a variety of substrates.
General Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stir bar, dissolve this compound (1.0 mmol, 1.0 equiv.) in a suitable solvent mixture (e.g., toluene/ethanol, 4:1, 10 mL).
-
Base Addition: Add an aqueous solution of a base (e.g., 2M Na₂CO₃, 2.0 mmol, 2.0 equiv.).
-
Boronic Acid Addition: Add the arylboronic acid (1.1 mmol, 1.1 equiv.).
-
Degassing: Bubble argon or nitrogen through the mixture for 15-20 minutes to remove dissolved oxygen.
-
Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol, 3 mol%) to the mixture under the inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the reaction is complete as indicated by TLC or GC-MS.
-
Work-up: Cool the reaction to room temperature and separate the organic and aqueous layers. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent. The crude product can be purified by recrystallization or column chromatography.
Visualizing the Process
To better understand the underlying mechanism and experimental design, the following diagrams are provided.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general experimental workflow for catalyst comparison in Suzuki coupling.
References
Validating Reaction Products of 3-Bromo-5-nitroaniline: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and professionals in drug development, the accurate identification and validation of reaction products are paramount. This guide provides a comprehensive comparison of mass spectrometry and other analytical techniques for the characterization of reaction products originating from 3-Bromo-5-nitroaniline, a key intermediate in the synthesis of various organic compounds.
This document outlines the expected mass spectrometry fragmentation of this compound, presents a case study on the validation of a common reaction product, and compares the utility of mass spectrometry with alternative methods such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy. Detailed experimental protocols are provided to support the practical application of these techniques.
Mass Spectrometry Profile of this compound
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For this compound (C₆H₅BrN₂O₂), the molecular weight is approximately 217.02 g/mol .[1]
Expected Fragmentation Pattern:
Upon electron ionization (EI), this compound is expected to fragment in a predictable manner, influenced by the presence of the aromatic ring, the bromo group, the nitro group, and the amino group. The presence of bromine is typically indicated by a characteristic isotopic pattern for the molecular ion and fragment ions containing bromine, with two peaks of roughly equal intensity separated by 2 m/z units (due to the ⁷⁹Br and ⁸¹Br isotopes).
While a publicly available, detailed mass spectrum for this compound is not readily accessible, the fragmentation pattern can be predicted based on general principles and data from its isomer, 2-bromo-5-nitroaniline.[2][3] Key fragmentation pathways are expected to include:
-
Loss of the nitro group (-NO₂): A neutral loss of 46 Da.
-
Loss of nitric oxide (-NO): A neutral loss of 30 Da.
-
Loss of the bromo group (-Br): Loss of a bromine radical (79 or 81 Da).
-
Cleavage of the aromatic ring: Leading to smaller fragment ions.
A simplified, predicted fragmentation table is presented below:
| Predicted Fragment Ion | m/z (for ⁷⁹Br) | Predicted Neutral Loss |
| [M]⁺ | 217 | - |
| [M - NO]⁺ | 187 | NO |
| [M - NO₂]⁺ | 171 | NO₂ |
| [M - Br]⁺ | 138 | Br |
| [M - NO₂ - HCN]⁺ | 144 | NO₂, HCN |
Case Study: Validation of a Suzuki-Miyaura Cross-Coupling Product
A common reaction involving aryl bromides like this compound is the Suzuki-Miyaura cross-coupling reaction, which forms a new carbon-carbon bond.[4] In this case study, we will examine the hypothetical reaction of this compound with phenylboronic acid to form 3-nitro-5-phenylaniline.
Reaction Scheme:
Figure 1. Reaction scheme for the Suzuki-Miyaura coupling of this compound.
Mass Spectrometry Validation:
The expected product, 3-nitro-5-phenylaniline (C₁₂H₁₀N₂O₂), has a molecular weight of 214.22 g/mol . Mass spectrometry can be used to confirm the formation of this product.
| Ion | m/z | Interpretation |
| [M+H]⁺ | 215 | Protonated molecular ion of the product |
| [M]⁺ | 214 | Molecular ion of the product |
| [M-NO₂]⁺ | 168 | Loss of the nitro group from the product |
Comparison with Alternative Analytical Methods
While mass spectrometry is a primary tool for product validation, a comprehensive analysis often involves complementary techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | High sensitivity, small sample requirement, provides structural information through fragmentation. | Isomers can be difficult to distinguish, may require chromatographic coupling (e.g., GC-MS, LC-MS) for complex mixtures. |
| Nuclear Magnetic Resonance (NMR) | Detailed information about the chemical environment of atoms (¹H, ¹³C). | Unambiguous structure determination, provides information on connectivity and stereochemistry. | Lower sensitivity than MS, requires larger sample amounts, can be time-consuming. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of specific functional groups. | Fast, non-destructive, provides a "fingerprint" of the molecule. | Does not provide molecular weight information, interpretation can be complex for molecules with many functional groups. |
Experimental Protocols
Mass Spectrometry (Electron Ionization - Gas Chromatography-Mass Spectrometry)
-
Sample Preparation: Dissolve a small amount of the reaction mixture in a suitable volatile solvent (e.g., dichloromethane, ethyl acetate).
-
GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms). The temperature program should be optimized to separate the reactants and products.
-
Mass Spectrometry Analysis: The eluent from the GC is introduced into the electron ionization source of the mass spectrometer. The instrument is typically scanned over a mass range of m/z 50-500.
-
Data Analysis: The mass spectrum of the peak corresponding to the product is analyzed to identify the molecular ion and characteristic fragment ions.
Figure 2. Workflow for GC-MS analysis of reaction products.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified product in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns to confirm the structure of the product. For the Suzuki-Miyaura product, the appearance of new aromatic signals and the disappearance of the signal corresponding to the proton at the position of the bromine atom on the starting material would be expected.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: A small amount of the solid product can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr to form a pellet.
-
Data Acquisition: Acquire the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands for functional groups present in the product, such as N-H stretches for the amine, C=C stretches for the aromatic rings, and N-O stretches for the nitro group. The disappearance of the C-Br stretch from the starting material would also be indicative of a successful reaction.
Logical Relationships in Analytical Strategy
A robust validation of reaction products relies on a multi-technique approach to gain orthogonal information, leading to a confident structural assignment.
References
Reactivity Face-Off: 3-Bromo-5-nitroaniline vs. 3-Chloro-5-nitroaniline in Nucleophilic Aromatic Substitution
A Comparative Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical and materials science, the selection of appropriate starting materials is a critical decision that dictates the efficiency, yield, and economic viability of a synthetic route. Among the vast array of aromatic building blocks, halo-nitroanilines are of particular importance as precursors for a variety of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two closely related compounds: 3-Bromo-5-nitroaniline and 3-chloro-5-nitroaniline (B1584287), with a focus on their performance in nucleophilic aromatic substitution (SNAr) reactions.
Executive Summary
Based on established principles of physical organic chemistry, 3-chloro-5-nitroaniline is expected to exhibit greater reactivity than this compound in nucleophilic aromatic substitution reactions . This heightened reactivity is primarily attributed to the higher electronegativity of chlorine compared to bromine. The chloro substituent provides superior stabilization of the negatively charged Meisenheimer intermediate, which is the rate-determining step in the SNAr mechanism. While the carbon-bromine bond is weaker than the carbon-chlorine bond, the bond cleavage is not the rate-limiting step, making the inductive electron-withdrawing effect of the halogen the dominant factor in this reaction class.
Theoretical Underpinnings of Reactivity
The reactivity of 3-halo-5-nitroanilines in SNAr reactions is governed by the stability of the Meisenheimer complex, a resonance-stabilized anionic intermediate formed upon nucleophilic attack on the aromatic ring. The presence of the strongly electron-withdrawing nitro group is essential for activating the ring towards this mode of reaction.
The halogen substituent at the 3-position plays a crucial role in modulating the reactivity through its inductive effect. A more electronegative halogen exerts a stronger electron-withdrawing pull, which helps to delocalize and stabilize the negative charge of the Meisenheimer intermediate. Since chlorine is more electronegative than bromine, it provides a more significant stabilization of this key intermediate, thereby lowering the activation energy of the rate-determining step and accelerating the overall reaction rate.
Caption: Logical relationship of factors influencing SNAr reactivity.
Comparative Performance Data
While specific kinetic data for the direct comparison of this compound and 3-chloro-5-nitroaniline is not extensively available in the literature, the well-established principles of SNAr reactions allow for a reliable prediction of their relative reactivities. The following table presents illustrative data from a hypothetical comparative experiment involving the reaction of each compound with a generic nucleophile, sodium methoxide (B1231860), under identical conditions. This data is intended to provide a quantitative illustration of the expected performance differences.
| Parameter | This compound | 3-Chloro-5-nitroaniline |
| Reaction Time for >95% Conversion | 12 hours | 8 hours |
| Optimal Reaction Temperature | 100 °C | 80 °C |
| Isolated Yield | 85% | 92% |
| Relative Reaction Rate | 1.0 | ~1.5 |
This data is illustrative and based on theoretical expectations. Actual results may vary depending on specific experimental conditions.
Experimental Protocols
The following is a representative experimental protocol for a nucleophilic aromatic substitution reaction that can be adapted for both this compound and 3-chloro-5-nitroaniline.
Reaction: Methoxylation of 3-Halo-5-nitroaniline
Materials:
-
3-Halo-5-nitroaniline (1.0 eq)
-
Sodium methoxide (1.2 eq)
-
Anhydrous Methanol (B129727) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-halo-5-nitroaniline (e.g., 10 mmol).
-
Under an inert atmosphere, add anhydrous methanol (50 mL) to dissolve the starting material.
-
To the stirred solution, add sodium methoxide (12 mmol) in one portion.
-
Heat the reaction mixture to reflux (for 3-chloro-5-nitroaniline, a lower temperature of ~80°C may be sufficient, while this compound may require a higher temperature of ~100°C for a comparable reaction rate).
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 3-methoxy-5-nitroaniline.
Caption: General experimental workflow for SNAr.
Conclusion for the Practicing Scientist
Navigating the Base Landscape in Buchwald-Hartwig Amination of 3-Bromo-5-nitroaniline: A Comparative Guide
The Buchwald-Hartwig amination stands as a pivotal transformation in modern synthetic chemistry, enabling the formation of crucial carbon-nitrogen bonds. For electron-deficient substrates such as 3-Bromo-5-nitroaniline, the choice of base is a critical parameter that significantly influences reaction efficiency, yield, and functional group compatibility. This guide provides a comparative analysis of the efficacy of different bases for this specific transformation, supported by experimental data from analogous systems, to aid researchers in optimizing their synthetic strategies.
The Critical Role of the Base
In the catalytic cycle of the Buchwald-Hartwig amination, the base plays a multifaceted role. Its primary function is to deprotonate the amine nucleophile or the intermediate palladium-amine complex, facilitating the crucial reductive elimination step that forms the desired C-N bond and regenerates the active palladium(0) catalyst. The basicity, steric hindrance, and solubility of the base all impact the reaction kinetics and the stability of the reactants and catalyst. For a substrate like this compound, which contains a sensitive nitro group, the choice of a base that is strong enough to promote the reaction without causing undesirable side reactions is paramount.
Comparative Efficacy of Common Bases
While a direct side-by-side comparison for this compound is not extensively documented in a single study, a comprehensive analysis of the literature on similar electron-deficient aryl bromides allows for a reliable extrapolation of base efficacy. The following table summarizes the performance of commonly employed bases in the Buchwald-Hartwig amination of such substrates.
| Base | General Applicability & Properties | Reported Yields (Analogous Systems) | Advantages | Disadvantages |
| Sodium tert-butoxide (NaOt-Bu) | A strong, sterically hindered alkoxide base. One of the most common and effective bases for a wide range of Buchwald-Hartwig aminations. | Often provides high yields in short reaction times for various aryl bromides.[1] | Permits highest reaction rates and lowest catalyst loadings.[2] | Can be incompatible with base-sensitive functional groups like esters and nitro groups, potentially leading to side reactions.[2] |
| Potassium phosphate (B84403) (K₃PO₄) | A weaker inorganic base that is often used for substrates with sensitive functional groups. | A protocol for the related 1-Bromo-3-butoxy-5-nitrobenzene using K₃PO₄ suggests good compatibility with the nitro group.[3] | Excellent functional group tolerance.[2] Economically attractive.[2] | Can require higher catalyst loadings and longer reaction times compared to stronger bases.[2] |
| Cesium carbonate (Cs₂CO₃) | A moderately strong inorganic base known for its high solubility in organic solvents and good performance in challenging couplings. | Often provides good to excellent yields, particularly with heteroaryl halides.[4] However, in some cases, it has been shown to be ineffective, leading to dehalogenation.[5][6] | Provides excellent functional group tolerance and can lead to high reaction rates among weaker bases.[2] | More expensive than other inorganic bases.[2] Can be difficult to stir on a large scale.[2] |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | A non-nucleophilic, organic amine base. It is a milder alternative to inorganic bases. | Effective for electron-poor aryl halides and compatible with sensitive functional groups like nitriles, nitro, and ketones.[7] | Soluble in organic solvents, which can be advantageous for reaction setup and workup.[7] Tolerates a wide range of functional groups.[7] | May not be as effective as stronger inorganic bases for all substrate combinations. |
Experimental Protocol: A Representative Procedure
The following is a generalized experimental protocol for the Buchwald-Hartwig amination of an electron-deficient aryl bromide, adapted from a procedure for a structurally similar substrate, 1-Bromo-3-butoxy-5-nitrobenzene.[3] This protocol can serve as a robust starting point for the amination of this compound.
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) or other suitable ligand (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Anhydrous toluene (B28343) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add this compound, palladium(II) acetate, the phosphine (B1218219) ligand, and potassium phosphate.
-
Evacuate the Schlenk tube and backfill with an inert gas (e.g., argon or nitrogen). This cycle should be repeated three times.
-
Under the inert atmosphere, add anhydrous toluene followed by the amine coupling partner.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours), monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the desired N-substituted-5-nitroaniline.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for the Buchwald-Hartwig amination.
Caption: A schematic overview of the experimental steps involved in a typical Buchwald-Hartwig amination reaction.
Conclusion
The selection of an appropriate base is a critical determinant for the success of the Buchwald-Hartwig amination of this compound. While strong bases like NaOt-Bu may offer faster reaction rates, their incompatibility with the nitro functionality necessitates careful consideration. Weaker inorganic bases such as K₃PO₄ and Cs₂CO₃, along with the organic base DBU, present a more favorable profile by providing excellent functional group tolerance, thereby minimizing the risk of side reactions and maximizing the yield of the desired product. The provided experimental protocol and workflow offer a solid foundation for researchers to develop and optimize the synthesis of N-substituted-5-nitroanilines, valuable building blocks in the development of novel pharmaceuticals and functional materials.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. chemrxiv.org [chemrxiv.org]
A Comparative Analysis of the Properties of Nitroaniline Isomers: A Guide for Researchers
Introduction: Nitroaniline, a fundamental building block in organic synthesis, exists as three distinct isomers: ortho (o-), meta (m-), and para (p-nitroaniline). The seemingly subtle difference in the substitution pattern of the nitro and amino groups on the benzene (B151609) ring profoundly impacts their physicochemical properties, reactivity, spectroscopic signatures, and biological profiles. This guide provides a comprehensive comparative analysis of these isomers, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their selection and application.
Physicochemical Properties: A Tale of Three Isomers
The physical characteristics of the nitroaniline isomers are a direct consequence of their molecular structure, particularly the interplay of intra- and intermolecular forces. The para-isomer's high symmetry and the ortho-isomer's potential for intramolecular hydrogen bonding are key determinants of their distinct properties.[1]
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 |
| Appearance | Orange solid | Yellow crystalline powder | Bright yellow powder |
| Melting Point (°C) | 71.5 | 114 | 146-149 |
| Boiling Point (°C) | 284 | 306 | 332 |
| Water Solubility ( g/100 mL at 20°C) | 0.117 | 0.1 | ~0.08 |
| pKa (of conjugate acid) | -0.26 | 2.47 | 1.0 |
| Dipole Moment (Debye) | ~4.3 D | ~4.9 D | ~6.1 D |
Spectroscopic Fingerprints: Distinguishing the Isomers
Spectroscopic techniques provide a unique fingerprint for each isomer, allowing for their identification and quantification.
| Spectrum | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| UV-Vis λmax (nm) | ~282, 412 | ~251, 357 | ~381 |
| IR (cm⁻¹) | N-H: ~3380, 3490NO₂ (asym): ~1510NO₂ (sym): ~1340 | N-H: ~3350, 3450NO₂ (asym): ~1530NO₂ (sym): ~1350 | N-H: ~3350, 3470NO₂ (asym): ~1500NO₂ (sym): ~1330 |
| ¹H NMR (CDCl₃, δ ppm) | Multiplets in the range of ~6.7-8.2 | Multiplets in the range of ~6.8-7.8 | Doublets around ~6.6 (2H) and ~8.1 (2H) |
Reactivity and Stability: A Study in Electronic Effects
The position of the electron-withdrawing nitro group relative to the electron-donating amino group governs the chemical reactivity of the nitroaniline isomers.
Basicity: The basicity of the amino group is significantly attenuated in all three isomers compared to aniline (B41778) due to the electron-withdrawing nature of the nitro group. The order of basicity is:
m-Nitroaniline > p-Nitroaniline > o-Nitroaniline
This trend is explained by the interplay of inductive and resonance effects. In m-nitroaniline, the nitro group exerts only an inductive effect, making it the most basic of the three. In p-nitroaniline, the strong resonance effect delocalizes the lone pair of electrons on the amino nitrogen, reducing its availability for protonation.[1] o-Nitroaniline is the weakest base due to a combination of inductive and resonance effects, further compounded by intramolecular hydrogen bonding between the amino and nitro groups.[1]
Electrophilic Aromatic Substitution: The amino group is a strongly activating and ortho, para-directing group, while the nitro group is a strongly deactivating and meta-directing group. In electrophilic aromatic substitution reactions, the powerful activating effect of the amino group generally directs the incoming electrophile to the positions ortho and para to it. However, the overall reactivity of the ring is significantly reduced compared to aniline.
Reduction: The nitro group in all three isomers can be readily reduced to an amino group, forming the corresponding phenylenediamines. The ease of reduction generally follows the order:
p-Nitroaniline > m-Nitroaniline > o-Nitroaniline
The greater reactivity of the para-isomer is attributed to less steric hindrance around the nitro group.[2]
Biological Activity and Toxicology
Nitroaniline isomers and their derivatives exhibit a range of biological activities, including antimicrobial and anticancer properties.[3][4] However, they are also associated with toxicity. The primary toxic effect is methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its oxygen-carrying capacity.[5] The acute oral toxicity (LD50 in rats) varies among the isomers.
| Isomer | Acute Oral LD50 (rat) |
| o-Nitroaniline | ~540 mg/kg |
| m-Nitroaniline | ~535 mg/kg |
| p-Nitroaniline | ~750 mg/kg[6] |
Experimental Protocols
Detailed methodologies for the analysis of nitroaniline isomers are crucial for obtaining reliable and reproducible data.
UV-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelength of maximum absorbance (λmax) and quantify the concentration of nitroaniline isomers.
Methodology:
-
Sample Preparation: Prepare a stock solution of the nitroaniline isomer in a suitable UV-grade solvent (e.g., ethanol, methanol (B129727), or water) at a concentration of approximately 1 mg/mL. From the stock solution, prepare a series of dilutions to create a calibration curve.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a quartz cuvette with the solvent to be used as a blank.
-
Record a baseline spectrum.
-
Measure the absorbance of each standard solution and the unknown sample at the λmax.
-
-
Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample using its absorbance and the calibration curve.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the nitroaniline isomers.
Methodology:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, for a solution, use a suitable IR-transparent solvent and a liquid cell.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Measurement:
-
Record a background spectrum of the empty sample holder or the solvent.
-
Place the sample in the spectrometer and record the IR spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the N-H and NO₂ functional groups. Primary amines show two N-H stretching bands, while the nitro group exhibits symmetric and asymmetric stretching vibrations.[7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the chemical structure of the nitroaniline isomers by analyzing the chemical environment of the protons (¹H NMR) and carbon atoms (¹³C NMR).
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer.
-
Measurement:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra.
-
-
Data Analysis: Analyze the chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum to assign the protons on the aromatic ring. Analyze the chemical shifts in the ¹³C NMR spectrum to identify the different carbon environments.
High-Performance Liquid Chromatography (HPLC)
Objective: To separate and quantify the nitroaniline isomers in a mixture.
Methodology:
-
Sample Preparation: Dissolve the sample mixture in the mobile phase or a compatible solvent and filter it through a 0.45 µm filter.
-
Instrumentation: Use an HPLC system equipped with a suitable column (e.g., C18 reverse-phase), a pump, an injector, and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile (B52724) and water or methanol and water is commonly used. The exact ratio can be optimized for better separation.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set the UV detector to the λmax of one of the isomers.
-
-
Data Analysis: Identify the peaks corresponding to each isomer based on their retention times compared to standards. Quantify the amount of each isomer by integrating the peak areas.
Gas Chromatography (GC)
Objective: To separate and identify volatile nitroaniline isomers.
Methodology:
-
Sample Preparation: Dissolve the sample in a volatile organic solvent (e.g., acetone, dichloromethane).
-
Instrumentation: Use a gas chromatograph equipped with a suitable capillary column (e.g., DB-5) and a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Chromatographic Conditions:
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to elute the compounds.
-
Carrier Gas: Helium or nitrogen at a constant flow rate.
-
-
Data Analysis: Identify the peaks based on their retention times. If using a mass spectrometer, confirm the identity of each isomer by its mass spectrum.
References
Stability Under Scrutiny: A Comparative Guide to 3-Bromo-5-nitroaniline and Its Alternatives in Synthetic Chemistry
For researchers, scientists, and professionals in drug development, the stability of chemical intermediates is a critical parameter influencing reaction efficiency, product purity, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive assessment of the stability of 3-Bromo-5-nitroaniline, a key building block in organic synthesis, under various reaction conditions. Due to a lack of specific published stability data for this compound, this guide presents a comparative analysis based on the known behavior of structurally related molecules and established principles of chemical stability. The quantitative data herein is illustrative, designed to provide a practical framework for stability assessment in the laboratory.
Executive Summary
This compound is a substituted aniline (B41778) featuring both an electron-withdrawing nitro group and a halogen substituent. This unique electronic makeup suggests a compound with moderate stability, generally resistant to oxidation but potentially susceptible to reduction and nucleophilic attack under specific conditions. This guide compares the projected stability of this compound with two relevant alternatives: 4-Bromo-2-nitroaniline and 3,5-Dichloroaniline. The comparison spans thermal, photolytic, acidic, basic, and oxidative stress conditions. While all three compounds are expected to exhibit good stability under ambient, dry conditions, their behavior can diverge significantly under forced degradation, highlighting the importance of tailored handling and reaction parameter optimization.
Comparative Stability Analysis
The following tables summarize the expected stability profiles of this compound and its alternatives. The data is presented as a percentage of degradation observed under forced conditions, providing a relative measure of stability.
Table 1: Thermal and Photolytic Stability
| Compound | Thermal Stability (80°C, 48h) (% Degradation) | Photolytic Stability (ICH Q1B) (% Degradation) |
| This compound | < 5% | < 10% |
| 4-Bromo-2-nitroaniline | < 5% | < 15% |
| 3,5-Dichloroaniline | < 3% | < 5% |
Table 2: Acid and Base Hydrolysis
| Compound | Acidic Hydrolysis (0.1 M HCl, 60°C, 24h) (% Degradation) | Basic Hydrolysis (0.1 M NaOH, 60°C, 24h) (% Degradation) |
| This compound | < 10% | < 15% |
| 4-Bromo-2-nitroaniline | < 15% | < 20% |
| 3,5-Dichloroaniline | < 5% | < 10% |
Table 3: Oxidative Stability
| Compound | Oxidative Stability (3% H₂O₂, RT, 24h) (% Degradation) |
| This compound | < 2% |
| 4-Bromo-2-nitroaniline | < 3% |
| 3,5-Dichloroaniline | < 5% |
Experimental Protocols
The following are generalized protocols for conducting forced degradation studies on aromatic amines like this compound. These should be adapted based on the specific properties of the compound and the analytical techniques available.
Thermal Stability (Solid State)
-
Sample Preparation: Weigh approximately 10 mg of the compound into a clear glass vial.
-
Stress Condition: Place the vial in a calibrated oven at a controlled temperature (e.g., 80°C).
-
Time Points: Withdraw samples at predetermined time intervals (e.g., 24, 48, 72 hours).
-
Analysis: Dissolve the sample in a suitable solvent (e.g., acetonitrile/water) and analyze by a validated stability-indicating HPLC-UV method to determine the percentage of degradation.
Photostability
-
Sample Preparation: Prepare two sets of samples. Protect one set from light with aluminum foil (dark control). Expose the other set to a light source compliant with ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).
-
Analysis: After the exposure period, analyze both the exposed and dark control samples by HPLC-UV to quantify any photodegradation.
Acid and Base Hydrolysis
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent. Dilute an aliquot of the stock solution with 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis to achieve a final concentration of approximately 1 mg/mL.
-
Stress Condition: Maintain the solutions at a controlled temperature (e.g., 60°C).
-
Time Points and Neutralization: Withdraw samples at various time points and neutralize them (base for the acidic sample, acid for the basic sample) to stop the reaction.
-
Analysis: Analyze the samples by HPLC-UV.
Oxidative Degradation
-
Sample Preparation: Dissolve the compound in a suitable solvent and add a solution of hydrogen peroxide (e.g., 3% v/v).
-
Stress Condition: Keep the solution at room temperature.
-
Time Points: Monitor the reaction at different time intervals.
-
Analysis: Analyze the samples by HPLC-UV.
Visualizing Stability Assessment
To better understand the workflow and logic of a stability assessment program, the following diagrams are provided.
Caption: A typical workflow for forced degradation studies.
Caption: Logical flow of a comprehensive stability assessment program.
Conclusion
Safety Operating Guide
Proper Disposal of 3-Bromo-5-nitroaniline: A Comprehensive Guide
For researchers and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Bromo-5-nitroaniline are paramount. This guide provides essential safety and logistical information, including detailed disposal procedures, to ensure laboratory safety and regulatory compliance.
Key Safety and Physical Data
Proper handling and disposal begin with a clear understanding of the substance's properties and hazards. The following table summarizes the key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₆H₄BrNO₃ |
| Molecular Weight | 218.01 g/mol |
| CAS Number | 116632-23-6 |
| Melting Point | 145 °C[1] |
| Boiling Point | 310.4°C at 760 mmHg[1] |
Hazard Summary: this compound is harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, and causes serious eye damage.[1] It is also very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, it is crucial to wear appropriate personal protective equipment.
-
Eye Protection: Safety goggles with side-shields are required.[1]
-
Hand Protection: Wear protective gloves.[1]
-
Skin and Body Protection: Impervious clothing should be worn to prevent skin contact.[1]
-
Respiratory Protection: In areas with inadequate ventilation or where dust is present, a suitable respirator should be used.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be conducted in accordance with local, state, and federal regulations. The following protocol outlines the general steps for its safe disposal.
1. Waste Identification and Segregation:
- Characterize the waste material. Determine if it is unused product, a contaminated mixture, or empty packaging.
- Segregate this compound waste from other chemical waste streams to prevent incompatible reactions.
2. Containment:
- For solid waste, carefully sweep or shovel the material into a suitable, labeled, and sealable container for disposal.[2][3] Avoid creating dust.[3][4]
- For solutions, absorb the liquid with an inert, non-combustible absorbent material such as sand, earth, or vermiculite.[5]
- Place the contained waste in a designated and properly labeled hazardous waste container.
3. Labeling and Storage:
- Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."
- Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[2][6] The container must be kept tightly closed.[2][6]
4. Final Disposal:
- Dispose of the contents and container through an approved and licensed waste disposal contractor.[2][3][4][6][7]
- Do not allow the material to enter drains, sewers, or watercourses.[1]
Decontamination of Spills and Equipment:
-
In the event of a spill, contain the material and prevent it from spreading.
-
Clean the affected area by scrubbing with alcohol.[1]
-
Collect all contaminated materials (absorbents, cleaning cloths, etc.) and place them in the hazardous waste container for disposal.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Bromo-5-nitroaniline
For Immediate Implementation: This document provides critical safety and logistical information for the handling and disposal of 3-Bromo-5-nitroaniline (CAS No. 55215-57-1). Adherence to these protocols is essential for ensuring the safety of all laboratory personnel and minimizing environmental impact.
Operational Plan: Step-by-Step Handling Procedures
Researchers, scientists, and drug development professionals must handle this compound with caution due to its potential hazards. Based on available safety data, this compound is harmful if swallowed and may cause skin and eye irritation.[1] The following step-by-step operational plan is mandatory for all personnel working with this chemical.
1. Risk Assessment and Preparation:
-
Before handling, all personnel must review the Safety Data Sheet (SDS) for this compound.
-
Ensure that a designated handling area, equipped with a certified chemical fume hood, is prepared.
-
Verify that emergency equipment, including an eyewash station and safety shower, is accessible and operational.[2]
-
All necessary Personal Protective Equipment (PPE) must be inspected and readily available.
2. Personal Protective Equipment (PPE):
-
Eye and Face Protection: Chemical safety goggles with side shields are required.[2][3] A face shield should be worn when there is a risk of splashing.[2]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn.[3][4] Gloves should be inspected for any signs of degradation before use and disposed of properly after handling.[3][4]
-
Body Protection: A flame-resistant laboratory coat must be worn over personal clothing, ensuring full coverage of the arms and legs.
-
Respiratory Protection: All handling of solid this compound or its solutions that may generate dust or aerosols must be conducted within a certified chemical fume hood to prevent inhalation.[2]
3. Handling Protocol:
-
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize exposure to dust.
-
Solution Preparation: When dissolving the compound, add it slowly to the solvent to avoid splashing.
-
General Hygiene: Do not eat, drink, or smoke in the laboratory.[5] Wash hands thoroughly with soap and water after handling the chemical, before breaks, and at the end of the workday.[2][3]
-
Avoid Contamination: Prevent contact with skin and eyes.[2] Take off any contaminated clothing immediately and wash it before reuse.[1]
Disposal Plan: Waste Management and Decontamination
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid waste, including contaminated gloves, weigh boats, and paper towels, in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams.[6]
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration and quantity.[6]
2. Storage of Hazardous Waste:
-
Store hazardous waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.[7]
3. Disposal Procedure:
-
Dispose of all this compound waste through an approved hazardous waste disposal company.[1][2] Follow all local, state, and federal regulations for hazardous waste disposal.
4. Decontamination:
-
Glassware and Equipment: Decontaminate all glassware and equipment that has come into contact with this compound. Rinse with an appropriate solvent (e.g., acetone (B3395972) or ethanol), followed by a thorough wash with soap and water.
-
Work Surfaces: Clean and decontaminate the work area within the fume hood after each use.
-
Spills: In the event of a spill, evacuate the area and follow the established spill response protocol. Use an absorbent material to contain the spill, and collect the material in a sealed, labeled container for hazardous waste disposal.
Quantitative Safety Data Summary
For quick reference, the following table summarizes the key safety information for this compound.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement | Personal Protective Equipment (PPE) |
| Acute Toxicity, Oral (Category 4) | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed | Eye Protection, Hand Protection, Lab Coat, Respiratory Protection (in fume hood) |
| Skin Irritation (Potential) | GHS07 (Exclamation Mark) | Warning | May cause skin irritation | Eye Protection, Hand Protection, Lab Coat |
| Eye Irritation (Potential) | GHS07 (Exclamation Mark) | Warning | May cause eye irritation | Eye Protection, Hand Protection, Lab Coat |
Note: This information is based on available data for this compound and related compounds. Always refer to the specific SDS for the most accurate and up-to-date information.
Experimental Workflow for Safe Handling
The following diagram illustrates the mandatory workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
